8-Azaadenosine
説明
Structure
2D Structure
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKGFJQZRGECT-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10299-44-2 | |
| Record name | 8-Azaadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10299-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azaadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Dawn of a New Therapeutic Avenue: The Historical Context of 8-Azaadenosine's Discovery
A deep dive into the origins of 8-Azaadenosine reveals a story rooted in the burgeoning field of antimetabolite chemistry of the mid-20th century. Its discovery was not a singular event but rather a logical progression in the quest for novel cancer therapeutics, driven by the pioneering work of George Hitchings and Gertrude Elion on purine analogs. This technical guide illuminates the historical context of this compound's discovery, detailing the scientific milieu, the key researchers, and the foundational experimental work that introduced this significant molecule to the scientific community.
The intellectual seeds for the discovery of this compound were sown in the 1940s and 1950s with the rise of the antimetabolite theory. This theory posited that creating structural analogs of essential metabolites, such as vitamins, amino acids, and nucleic acid bases, could interfere with cellular processes that depend on these natural molecules. Researchers hypothesized that such "antimetabolites" could be particularly effective against rapidly proliferating cells, like those found in tumors, which have a high demand for the building blocks of DNA and RNA.
Pioneers in this field, George Hitchings and Gertrude Elion, systematically synthesized and tested a vast number of purine analogs, leading to the development of groundbreaking drugs like 6-mercaptopurine and thioguanine. Their work established the principle that subtle modifications to the purine ring structure could yield compounds with potent biological activity. It was within this fertile scientific environment that the investigation of 8-azapurines, a class of purine analogs where the carbon atom at the 8th position is replaced by a nitrogen atom, began. The rationale was that this substitution would create a molecule similar enough to natural purines to be recognized by cellular machinery but different enough to disrupt its function.
While the conceptual framework was in place, the first reported synthesis of this compound as a ribonucleoside was a crucial step forward. Although earlier work on 8-azapurine bases existed, a pivotal 1977 paper by R. D. Elliott and J. A. Montgomery, titled "Analogues of 8-azainosine," described a "convenient synthesis" of this compound. This publication is a landmark in the history of this compound, providing a practical method for its preparation and reporting its initial biological evaluation.
The early investigations into the biological effects of this compound were focused on its potential as a cytotoxic agent. The prevailing hypothesis for its mechanism of action was its incorporation into nucleic acids, leading to the disruption of their synthesis and function, ultimately causing cell death. This was consistent with the broader understanding of how purine antimetabolites worked at the time.
Key Experiments in the Early Evaluation of this compound
The initial biological assessment of this compound and related compounds involved evaluating their ability to inhibit the growth of cancer cells in culture. A common experimental model during that era was the murine leukemia L1210 cell line.
Experimental Protocol: In Vitro Cytotoxicity Assay against L1210 Leukemia Cells (Circa 1970s)
This protocol is a generalized representation based on the methodologies common during the period of this compound's initial evaluation.
Objective: To determine the concentration of this compound required to inhibit the growth of L1210 leukemia cells in vitro.
Materials:
-
L1210 murine leukemia cells
-
Fischer's medium supplemented with 10% horse serum
-
This compound (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
Sterile culture tubes or plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or cell counter
-
Microscope
Methodology:
-
Cell Culture: L1210 cells were maintained in exponential growth in Fischer's medium supplemented with 10% horse serum at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of Drug Dilutions: A stock solution of this compound was prepared and serially diluted in the culture medium to achieve a range of final concentrations to be tested.
-
Cell Seeding: L1210 cells were seeded into sterile culture tubes or plates at a known density (e.g., 1 x 10^4 cells/mL).
-
Drug Treatment: The prepared dilutions of this compound were added to the cell cultures. A control group of cells received the vehicle (solvent) alone.
-
Incubation: The treated and control cultures were incubated for a defined period, typically 48 to 72 hours, to allow for cell proliferation.
-
Assessment of Cell Growth: After the incubation period, the number of viable cells in each culture was determined using a hemocytometer or an electronic cell counter. Cell viability could be assessed by trypan blue exclusion.
-
Data Analysis: The percentage of growth inhibition for each drug concentration was calculated relative to the untreated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) was then determined from the dose-response curve.
Quantitative Data from Early Studies
The following table summarizes the type of quantitative data that would have been generated from early cytotoxicity studies of this compound. The specific values are illustrative and based on the reported borderline activity in the L1210 system.
| Compound | Cell Line | Assay Type | Endpoint | Reported Activity |
| This compound | L1210 Leukemia | In vitro cell growth | IC50 | Borderline |
Visualizing the Discovery and Early Understanding
The following diagrams illustrate the logical relationships and workflows central to the discovery and initial investigation of this compound.
8-Azaadenosine: A Critical Review of its Function as a Purine Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Azaadenosine, a synthetic purine nucleoside analog, has been a subject of interest in cellular biology and drug development, primarily due to its proposed role as an inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1). ADAR1 is a critical enzyme involved in the post-transcriptional modification of RNA through adenosine-to-inosine (A-to-I) editing. Dysregulation of ADAR1 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. However, accumulating evidence strongly suggests that this compound is not a selective inhibitor of ADAR1 and that its cellular effects are mediated by a range of off-target mechanisms. This technical guide provides an in-depth analysis of this compound, presenting its purported mechanism of action alongside the compelling evidence for its non-selective nature. We include quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.
Introduction: The Premise of this compound as an ADAR1 Inhibitor
This compound is structurally similar to adenosine, with a nitrogen atom replacing the carbon at the 8th position of the purine ring. This modification was hypothesized to allow this compound to act as a competitive inhibitor of ADAR enzymes, which recognize and bind to adenosine within double-stranded RNA (dsRNA). The therapeutic potential of a selective ADAR1 inhibitor is significant. Inhibition of ADAR1's editing function is expected to lead to an accumulation of endogenous dsRNA, triggering the type I interferon (IFN) pathway and the protein kinase R (PKR) translational repressor, ultimately leading to cancer cell death.[1][2] This proposed mechanism positioned this compound as a promising tool for cancer therapy.[3]
The Unraveling of a Non-Selective Mechanism
Despite its initial promise, rigorous investigation has revealed that this compound's cytotoxic effects are not primarily due to selective ADAR1 inhibition. Several key findings challenge the initial hypothesis:
-
Toxicity Independent of ADAR1 Expression: Studies have demonstrated that this compound exhibits similar toxicity in cancer cell lines that are dependent on ADAR1 for survival and those that are not.[4][5] Furthermore, its toxicity is comparable in cells with normal, knocked down, or overexpressed levels of ADAR1.[4][5]
-
Lack of A-to-I Editing Inhibition: Direct measurement of A-to-I editing at known ADAR1 target sites has shown that treatment with this compound does not significantly reduce editing levels.[4][5]
-
Absence of PKR Activation: A hallmark of ADAR1 inhibition is the activation of the dsRNA sensor PKR. However, treatment with this compound fails to induce PKR activation.[4][5]
-
Inconsistent Interferon-Stimulated Gene (ISG) Expression: While ADAR1 loss leads to the upregulation of ISGs, the effect of this compound on ISG expression is inconsistent and does not replicate the pattern seen with ADAR1 knockdown.[4]
These findings strongly indicate that this compound's biological activity is mediated by mechanisms other than direct and selective ADAR1 inhibition.
Off-Target Effects: The True Mechanism of Action
The cytotoxic effects of this compound are now largely attributed to the following off-target mechanisms:
-
Incorporation into Nucleic Acids: this compound can be incorporated into nascent RNA and DNA, leading to the disruption of their synthesis and function.[4]
-
Interference with Cellular ATP Pools: The analog can be converted into 8-azaATP, which can replace ATP in cellular energy pools, thereby disrupting cellular metabolism and energy-dependent processes.[4]
These off-target effects provide a more accurate explanation for the broad cytotoxicity of this compound across various cell types, irrespective of their ADAR1 dependency.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | ADAR1 Dependency | This compound EC50 (µM) | Citation |
| TPC-1 | Thyroid Cancer | - | ~1-2 | [6] |
| Cal-62 | Thyroid Cancer | - | ~1-2 | [6] |
| SK-BR-3 | Breast Cancer | Dependent | ~1.5 | [4] |
| MCF-7 | Breast Cancer | Independent | ~2.0 | [4] |
| HCC1806 | Breast Cancer | Dependent | ~1.0 | [4] |
| MDA-MB-468 | Breast Cancer | Independent | ~1.2 | [4] |
Table 2: Effect of this compound on A-to-I RNA Editing
| Gene Target | Cell Line | This compound Concentration (µM) | Change in % Editing | Citation |
| BPNT1 | HCC1806 | 1 | No significant change | [4] |
| BPNT1 | MDA-MB-468 | 1 | No significant change | [4] |
| ZDHHC20 | HCC1806 | 1 | No significant change | [4] |
| MRPS16 | MDA-MB-468 | 1 | No significant change | [4] |
Signaling Pathways
The following diagrams illustrate the proposed and the evidence-based signaling pathways related to this compound.
Caption: Proposed (but not evidence-supported) signaling pathway of this compound.
Caption: Evidence-based off-target mechanisms of this compound leading to cytotoxicity.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (Using CellTiter-Glo® 2.0)
This protocol is adapted from the methods described by Cottrell et al.[4]
Objective: To determine the half-maximal effective concentration (EC50) of this compound on cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter log-logistic model).
-
Western Blot for ADAR1 and p-PKR
This is a general protocol that can be adapted for the detection of ADAR1 and phosphorylated PKR.
Objective: To assess the effect of this compound on the protein levels of ADAR1 and the activation of PKR (measured by phosphorylation).
Materials:
-
Cells treated with this compound and controls.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-ADAR1, anti-p-PKR, anti-PKR, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ADAR1 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
For p-PKR, strip the membrane and re-probe for total PKR and a loading control like β-actin.
-
Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)
This protocol is based on the methodology used to assess the downstream effects of purported ADAR1 inhibition.[4]
Objective: To quantify the mRNA expression levels of ISGs (e.g., CMPK2, CXCL10) in response to this compound treatment.
Materials:
-
Cells treated with this compound and controls.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript Supermix, Bio-Rad).
-
SYBR Green qPCR master mix.
-
qPCR instrument.
-
Primers for target ISGs and housekeeping genes (e.g., GAPDH, HPRT1).
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to one or more stable housekeeping genes.
-
A-to-I RNA Editing Assay by Sanger Sequencing
This protocol allows for the direct measurement of editing at specific adenosine sites within an RNA transcript.[4]
Objective: To determine the percentage of A-to-I editing at a known ADAR1 target site.
Materials:
-
cDNA from treated and control cells (from section 6.3).
-
PCR primers flanking the editing site of interest (e.g., in the BPNT1 gene).
-
Taq DNA polymerase and PCR reagents.
-
PCR purification kit.
-
Sanger sequencing service.
-
Sequence analysis software (e.g., QSVanalyzer).
Procedure:
-
PCR Amplification:
-
Amplify the cDNA region containing the editing site using PCR.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using one of the PCR primers.
-
-
Data Analysis:
-
Analyze the sequencing chromatogram at the target adenosine position.
-
An A-to-I editing event will appear as a guanosine (G) peak at the adenosine (A) position in the cDNA sequence.
-
Quantify the percentage of editing by calculating the ratio of the G peak height to the sum of the A and G peak heights: % Editing = [G / (A + G)] * 100.
-
Conclusion
While this compound was initially investigated as a selective ADAR1 inhibitor, the current body of scientific evidence strongly refutes this claim. Its cellular toxicity is primarily driven by off-target effects, including its incorporation into DNA and RNA and its disruption of cellular ATP pools. For researchers and drug development professionals, it is critical to recognize that this compound is not a suitable tool for studying the specific biological functions of ADAR1. The experimental protocols provided in this guide will enable researchers to critically evaluate the effects of this compound and other compounds, ensuring a more accurate understanding of their mechanisms of action. The search for truly selective and potent ADAR1 inhibitors remains an important and active area of research with significant therapeutic potential.
References
- 1. cottrellrna.com [cottrellrna.com]
- 2. Genome-wide quantification of ADAR adenosine-to-inosine RNA editing activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. medchemexpress.com [medchemexpress.com]
The Contentious Role of 8-Azaadenosine in the Inhibition of ADAR1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine deaminases acting on RNA (ADARs) are critical enzymes that catalyze the conversion of adenosine (A) to inosine (I) in double-stranded RNA (dsRNA), a post-transcriptional modification with profound implications for gene regulation, innate immunity, and viral defense. The ADAR1 enzyme, in particular, has emerged as a significant therapeutic target in oncology and autoimmune diseases. Consequently, the identification and characterization of potent and selective ADAR1 inhibitors are of paramount importance. 8-Azaadenosine has been investigated as one such potential inhibitor. This technical guide provides an in-depth analysis of the role of this compound in modulating ADAR1 activity, presenting the conflicting evidence regarding its efficacy and selectivity. We consolidate available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field.
Introduction to ADAR1
ADAR1 is an essential enzyme responsible for A-to-I RNA editing, which diversifies the transcriptome and proteome.[1] In humans, two main isoforms of ADAR1 exist: the constitutively expressed nuclear p110 isoform and the interferon-inducible cytoplasmic p150 isoform.[1][2] Both isoforms play a crucial role in preventing the activation of innate immune responses by endogenous dsRNA, thereby maintaining cellular homeostasis.[3][4] Dysregulation of ADAR1 activity has been implicated in various diseases, including cancer and autoimmune disorders like Aicardi-Goutières syndrome (AGS).[2] This has spurred significant interest in developing molecules that can modulate ADAR1's enzymatic function.
This compound: A Purported ADAR1 Inhibitor
This compound is a nucleoside analog that has been explored as a potential inhibitor of ADAR1.[5] The proposed mechanism of action involves its recognition by ADAR enzymes, which then hydrate the molecule to form a structural mimic of the reaction intermediate.[6] However, this hydrated product lacks a suitable leaving group, which prevents the catalytic turnover and leads to the trapping of the enzyme-RNA complex.[6]
Evidence Supporting Inhibitory Activity
Several studies have reported this compound as a potent inhibitor of ADAR1. It has been shown to block RNA editing and inhibit proliferation, 3D growth, invasion, and migration in thyroid cancer cells.[5] In leukemia stem cells, this compound was found to restore the biogenesis of the let-7 miRNA by reducing ADAR1 activity.[5]
Conflicting Evidence and Lack of Selectivity
Conversely, a growing body of evidence challenges the efficacy and selectivity of this compound as an ADAR1 inhibitor.[7][8][9] Studies have demonstrated that both this compound and another adenosine analog, 8-chloroadenosine, exhibit similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines.[7][9] Furthermore, treatment with this compound did not affect the A-to-I editing of multiple ADAR substrates and did not cause the activation of the dsRNA sensor PKR, which would be expected upon ADAR1 inhibition.[7][9] These findings suggest that the observed cellular effects of this compound may be due to off-target mechanisms rather than direct and selective inhibition of ADAR1.
Quantitative Data on this compound's Effects
The quantitative data regarding the inhibitory effects of this compound on ADAR1 activity is varied and, in some cases, indirect. The following tables summarize the reported concentrations and their observed effects from the available literature.
| Compound | Cell Line(s) | Concentration | Observed Effect | Reference(s) |
| This compound | TPC1 and Cal62 (Thyroid Cancer) | 1, 2 µM | Decreased cell viability/proliferation, impeded invasion and migration, inhibited editing activity. | [5] |
| This compound | JAK2/BCR-ABL1 transduced progenitors | 10-25 nM | Restored let-7 miRNA biogenesis, reduced ADAR1 expression and RNA editing activity. | [5] |
| This compound | ADAR-dependent and -independent breast cancer cell lines | Not specified | Similar toxicity observed, suggesting lack of selectivity. | [7][9] |
| This compound | Not specified | Not specified | No effect on A-to-I editing of multiple ADAR substrates. | [7][9] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of ADAR1 inhibition. Below are methodologies for key experiments cited in the literature.
In Vitro Deamination Assay
This assay directly measures the enzymatic activity of ADAR1 on a specific RNA substrate.
Objective: To quantify the A-to-I editing activity of ADAR1 in the presence of a potential inhibitor.
Materials:
-
Recombinant human ADAR1 (e.g., p110 isoform)
-
RNA substrate (e.g., a fragment of the human 5-hydroxytryptamine receptor 2C (5-HT2C) pre-mRNA)
-
This compound or other test compounds
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
RNA purification kit
-
Reverse transcriptase
-
PCR primers flanking the editing site
-
Sanger sequencing reagents and equipment
Procedure:
-
Set up in vitro deamination reactions containing the ADAR1 enzyme, the RNA substrate, and varying concentrations of this compound (e.g., 0 to 1 mM).[6]
-
Incubate the reactions at 30°C for a defined period (e.g., 15 minutes).[6]
-
Stop the reaction and purify the RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA region containing the editing site by PCR.
-
Sequence the PCR products using Sanger sequencing.
-
Quantify the editing efficiency by measuring the peak heights of adenosine (A) and guanosine (G) at the target site. The percentage of editing is calculated as [G peak height / (A peak height + G peak height)] * 100.[6]
Cell-Based Reporter Assay for ADAR1 Activity
Cell-based assays provide a more physiologically relevant context for evaluating ADAR1 inhibitors.
Objective: To measure ADAR1 editing activity within a cellular environment.
Principle: These assays often utilize a reporter gene (e.g., luciferase) containing a premature stop codon (e.g., UAG) that can be edited by ADAR1 to a sense codon (e.g., UIG, read as UGG, encoding tryptophan), leading to the expression of the reporter protein.[10]
Materials:
-
HEK293 cell line stably expressing an ADAR1-responsive luciferase reporter.[1]
-
Cell culture medium and reagents
-
This compound or other test compounds
-
Luciferase assay system
-
Luminometer
Procedure:
-
Plate the reporter cells in a multi-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[1]
-
A decrease in luciferase activity in treated cells compared to untreated controls indicates inhibition of ADAR1 editing.
-
A parallel assay for cell viability (e.g., using a constitutively expressed Renilla luciferase) is recommended to control for compound toxicity.[1]
Analysis of Endogenous RNA Editing
This method assesses the effect of a compound on the editing of naturally occurring ADAR1 substrates.
Objective: To determine if a compound alters the A-to-I editing levels of endogenous transcripts.
Materials:
-
Cell line of interest
-
This compound or other test compounds
-
RNA extraction kit
-
Reverse transcriptase
-
PCR primers for specific endogenous ADAR1 substrates
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
Treat cells with the test compound.
-
Extract total RNA from the cells.
-
Perform reverse transcription.
-
Amplify specific endogenous RNA targets known to be edited by ADAR1.
-
Sequence the PCR products to determine the editing levels at specific sites.
-
Alternatively, perform RNA-sequencing (RNA-Seq) for a transcriptome-wide analysis of editing changes. Computational tools like the Alu editing index (AEI) can be used to quantify global ADAR activity.[11]
Visualizing Key Pathways and Workflows
ADAR1's Role in Innate Immune Sensing
Experimental Workflow for Assessing ADAR1 Inhibition
Proposed Mechanism of this compound Action
Conclusion and Future Perspectives
The role of this compound as a selective inhibitor of ADAR1 remains a subject of debate. While initial studies suggested its potential as a tool compound and therapeutic agent, subsequent research has cast doubt on its specificity, indicating that its cellular effects may not be directly mediated by ADAR1 inhibition. This highlights the critical need for rigorous and multi-faceted validation of any potential ADAR1 inhibitor.
For researchers in this field, it is imperative to employ a combination of in vitro and cell-based assays, as well as analyses of endogenous editing, to thoroughly characterize the mechanism of action of any putative inhibitor. The conflicting data surrounding this compound underscores the challenges in developing selective ADAR1 modulators and emphasizes the importance of careful experimental design and interpretation. Future efforts should focus on the discovery of novel small molecules with confirmed on-target activity and a clear therapeutic window for the treatment of ADAR1-associated diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. ADAR1 Limits RIG-I RNA Detection and Suppresses IFN Production Responding to Viral and Endogenous RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ADAR1: “Editor-in-Chief” of Cytoplasmic Innate Immunity [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Inhibition of ADAR1 using 8-Azanebularine-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Genome-wide quantification of ADAR adenosine-to-inosine RNA editing activity | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Initial Biological Activity of 8-Azaadenosine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
8-Azaadenosine is a synthetic adenosine analog, characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring. Initial investigations into its biological activity focused on its potential as an inhibitor of adenosine deaminases acting on RNA (ADARs), particularly ADAR1, a key enzyme in adenosine-to-inosine (A-to-I) RNA editing. Early studies suggested that by inhibiting ADAR1, this compound could serve as a therapeutic agent in cancers overexpressing this enzyme. However, subsequent research has revealed a more complex and less specific mechanism of action. This guide provides a comprehensive overview of these initial studies, detailing the compound's metabolic fate, its effects on cellular processes, and the experimental protocols used for its evaluation. While it demonstrates broad biological activity, including anticancer and antiviral effects, the evidence now indicates that its toxicity is not selectively mediated through ADAR inhibition but rather through multiple off-target effects.
Mechanism of Action
Initial hypotheses centered on this compound as a specific inhibitor of ADAR1-mediated A-to-I editing.[1][2] The proposed mechanism involved the accumulation of unedited endogenous double-stranded RNA (dsRNA), which would trigger an innate immune response via dsRNA sensors like PKR and MAVS, leading to apoptosis and inhibition of cell proliferation.[3][4][5]
However, extensive follow-up studies have contested this selectivity.[4][6][7][8] It is now understood that this compound's biological effects are multifactorial and stem from several off-target activities:
-
Metabolic Conversion and ATP Pool Disruption: Upon cellular uptake, this compound is phosphorylated to its triphosphate form, 8-azaATP. This analog is then incorporated into the cellular ATP pool, effectively replacing the natural nucleotide.[3][9] This disruption of the ATP pool can lead to broad metabolic dysfunction and contribute significantly to cellular toxicity.[3][9]
-
Incorporation into Nucleic Acids: 8-azaATP can be incorporated into nascent RNA and DNA chains during synthesis.[3] This integration disrupts the normal structure and function of these nucleic acids, leading to the inhibition of DNA and RNA synthesis and contributing to cytotoxicity.[3]
-
Non-selective Toxicity: Research has demonstrated that this compound exhibits similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines.[4][6][7] Furthermore, its cytotoxic effects persist even in cells where ADAR has been knocked down, indicating that its primary mechanism is not reliant on the presence or activity of ADAR.[6][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial in vivo and in vitro studies of this compound.
Table 1: In Vivo Toxicity Data
| Parameter | Species | Dosage Schedule | Value | Key Observation | Reference |
|---|---|---|---|---|---|
| LD10 | Mice | 30 mg/kg/day x 5 days | 30 mg/kg/day | - | [9] |
| LD10 (with dCF*) | Mice | 10 mg/kg/day x 5 days | 10 mg/kg/day | Increased toxicity with adenosine deaminase inhibitor | [9] |
| Major Toxicity | Mice | N/A | N/A | Significant hepatotoxicity observed | [3][9] |
*dCF: 2'-deoxycoformycin, an adenosine deaminase inhibitor.
Table 2: In Vitro Cellular Effects
| Cell Type | Assay | Concentration(s) | Duration | Effect | Reference |
|---|---|---|---|---|---|
| Rat Hepatocytes | Metabolism | 1 mM | 2 hours | 2.2 µmoles/g accumulation of 8-azaATP | [9] |
| TPC1 & Cal62 (Thyroid Cancer) | Cell Viability | 0.1 - 2 µM | 5 days | Dose-dependent decrease in viability | [11] |
| TPC1 & Cal62 (Thyroid Cancer) | Invasion/Migration | 1 - 2 µM | 16 hours | Impeded invasion and migration | [11] |
| JAK2/BCR-ABL1+ Progenitors | Let-7 Biogenesis | 10 - 25 nM | 2 weeks | Restored let-7 miRNA biogenesis | [11] |
| Various Breast Cancer Lines | Cell Viability | Dose-response | N/A | Inhibition of proliferation in both ADAR-dependent and -independent lines | [6][12] |
| HeLa Cells | Antiviral (VSV) | N/A | N/A | Repressed replication of Vesicular Stomatitis Virus |[10][13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the biological activity of this compound.
4.1 In Vivo Murine Toxicity Study
-
Objective: To determine the lethal dose (LD10) and identify organ-specific toxicity.
-
Protocol:
-
Mice were administered this compound via intraperitoneal injection once daily for five consecutive days (q.d. x 5).
-
A parallel cohort was pretreated with the adenosine deaminase inhibitor 2'-deoxycoformycin (dCF) at 0.1 mg/kg/day before receiving this compound.
-
Dose-ranging studies were conducted to establish the LD10.
-
Post-treatment, major organs were harvested for pathological examination to identify sites of toxicity.
-
-
Key Finding: The primary organ toxicity was identified in the liver (hepatotoxicity).[3][9]
4.2 Cell Viability / Proliferation Assay (CellTiter-Glo®)
-
Objective: To quantify the effect of this compound on cancer cell proliferation.
-
Protocol:
-
Breast or thyroid cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO).
-
The plates were incubated for a specified period (e.g., 5 days).
-
CellTiter-Glo® 2.0 Reagent was added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence was measured using a plate reader.
-
Data was normalized to the vehicle control to determine the percentage of cell viability.
-
-
Key Finding: this compound inhibited the proliferation of multiple cancer cell lines in a dose-dependent manner.[6][11][12]
4.3 Western Blot for PKR Activation
-
Objective: To determine if this compound treatment induces the activation of the dsRNA sensor PKR, a hallmark of ADAR inhibition.
-
Protocol:
-
ADAR-dependent cell lines (e.g., HCC1806, MDA-MB-468) were treated with this compound or a vehicle control. A positive control using shRNA to knock down ADAR was included.
-
After treatment, cells were lysed and total protein was quantified.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with a primary antibody specific for phosphorylated PKR (p-PKR at Thr446) and a primary antibody for total PKR as a loading control.
-
Following incubation with a secondary antibody, the signal was detected via chemiluminescence.
-
-
Key Finding: Unlike direct ADAR knockdown, treatment with this compound did not cause activation of PKR, providing strong evidence against it being a selective ADAR inhibitor.[3][5][6]
4.4 A-to-I RNA Editing Analysis
-
Objective: To directly measure the effect of this compound on the deaminase activity of ADAR.
-
Protocol:
-
Cells were treated with this compound.
-
Total RNA was extracted, and reverse transcription was performed to generate cDNA.
-
A known, highly edited ADAR substrate (e.g., the BPNT1 mRNA) was amplified from the cDNA using PCR.
-
The PCR product was analyzed by Sanger sequencing.
-
The percentage of A-to-I editing was quantified by measuring the relative peak heights of guanosine (read from the original adenosine site) and adenosine in the sequencing chromatogram.
-
-
Key Finding: Treatment with this compound had no significant effect on the A-to-I editing levels of multiple ADAR substrates, further confirming its lack of specific ADAR inhibitory activity.[3][6]
Summary of Biological Activities and Signaling
Anticancer Activity: this compound inhibits proliferation, 3D growth, invasion, and migration in various cancer cell lines, including those from thyroid and breast cancer.[3][11] However, this activity is not selective for cancers that are dependent on ADAR.[4][6] The antiproliferative effects are likely a result of general cytotoxicity stemming from metabolic disruption and incorporation into nucleic acids.[3]
Antiviral Activity: Studies have shown that this compound can repress the replication of RNA viruses, such as Vesicular Stomatitis Virus (VSV), both in vitro and in vivo.[10][13] This effect was associated with an increase in endogenous dsRNA within treated cells.[13] While initially attributed to ADAR inhibition, this antiviral action may also be a consequence of the compound's broader impact on host cell RNA and DNA synthesis.
Toxicity Profile: The primary dose-limiting toxicity observed in vivo is significant liver damage (hepatotoxicity).[3][9] This is consistent with the finding that hepatocytes actively metabolize this compound into 8-azaATP, leading to a substantial replacement of the natural ATP pool and subsequent cellular damage.[9]
Conclusion
Initial studies on this compound identified it as a compound with potent biological activity, particularly in inhibiting the proliferation of cancer cells. The early hypothesis that it acted as a selective inhibitor of ADAR1, an attractive therapeutic target, generated significant interest. However, rigorous investigation, as detailed in this guide, has demonstrated that its mechanism of action is not specific to ADAR. The primary drivers of its biological effects, including its anticancer and antiviral properties, are its metabolic conversion to 8-azaATP, subsequent disruption of the cellular ATP pool, and its incorporation into nascent RNA and DNA. These off-target effects lead to broad, non-selective cytotoxicity, with hepatotoxicity being a major concern in vivo. Therefore, while this compound is a biologically active molecule, it should not be used in preclinical or therapeutic contexts as a selective ADAR inhibitor. Future research in this area should focus on developing more specific inhibitors of the A-to-I editing pathway.[3][4][6][7][8]
References
- 1. ADAR Inhibitors - Future Cancer Therapeutics | UC Davis Biotechnology Program [biotech.ucdavis.edu]
- 2. This compound | Deaminase Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical pharmacology and toxicology of this compound alone and in combination with 2'-deoxycoformycin (pentostatin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unraveling the Enzymatic Inhibition Profile of 8-Azaadenosine: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the enzymatic inhibition profile of the adenosine analog, 8-Azaadenosine. This document provides an in-depth analysis of its mechanism of action, off-target effects, and relevant experimental protocols, emphasizing the current understanding of its controversial selectivity.
Introduction: The Shifting Paradigm of this compound as an Enzyme Inhibitor
This compound, a structural analog of adenosine, has been a subject of significant interest in biomedical research. Initially lauded as a potent and selective inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1), it has been utilized in numerous studies to probe the function of this enzyme in various cellular processes, including cancer cell proliferation, migration, and invasion.[1][2] ADAR1 is a key enzyme responsible for the conversion of adenosine to inosine in double-stranded RNA (dsRNA), a process known as A-to-I RNA editing.
However, a growing body of evidence from more recent and comprehensive studies challenges the initial assertion of this compound's selectivity. These studies reveal that this compound exerts its biological effects through a multitude of off-target interactions, calling for a re-evaluation of its utility as a specific ADAR1 inhibitor in preclinical research.[3][4][5][6][7][8] This guide aims to provide a detailed overview of the current understanding of this compound's enzymatic inhibition profile, presenting both the historical context of its use as an ADAR1 inhibitor and the contemporary evidence of its non-selective nature.
Quantitative Inhibition Profile
A critical aspect of characterizing any inhibitor is the quantitative assessment of its potency and selectivity. While direct enzymatic inhibition constants (Ki or IC50) for this compound against a wide range of enzymes are not extensively reported in the literature, cellular assays provide valuable insights into its biological activity. The following tables summarize the available quantitative data for this compound and its metabolites.
Table 1: Cellular Potency of this compound in Breast Cancer Cell Lines
| Cell Line | ADAR1 Dependency | EC50 for Cell Viability (µM) | Reference |
| SK-BR-3 | Independent | ~1.5 | [9][10] |
| MCF-7 | Independent | ~2.0 | [9][10] |
| MDA-MB-468 | Dependent | ~2.5 | [9][10] |
| HCC1806 | Dependent | Not specified | [9][10] |
Note: EC50 values are approximated from dose-response curves and indicate the concentration at which 50% of cell viability is inhibited. These values reflect the overall cytotoxicity of the compound and are not direct measures of ADAR1 inhibition.
Table 2: Known Off-Target Enzymatic Inhibition by an this compound Metabolite
| Enzyme | Inhibitor | Ki (µM) | Pathway Affected | Reference |
| Orotidine-5'-phosphate (OMP) Decarboxylase | 8-azaXMP | ~0.4 | Pyrimidine Biosynthesis | [6] |
Note: 8-azaXMP is a metabolite of 8-azapurines, including this compound.
The lack of comprehensive direct enzymatic inhibition data for this compound underscores the need for caution in interpreting its biological effects. The observed cellular phenotypes are likely a composite of its interactions with multiple cellular targets.
Mechanism of Action and Off-Target Effects
The ADAR1 Inhibition Hypothesis (Historical View)
The initial hypothesis for this compound's mechanism of action centered on its structural similarity to adenosine, the substrate for ADAR1. It was proposed that this compound, upon incorporation into RNA, would inhibit the A-to-I editing process, leading to the accumulation of unedited dsRNA. This, in turn, was thought to trigger downstream cellular responses, such as the activation of the innate immune system and the protein kinase R (PKR) pathway, ultimately leading to apoptosis and inhibition of cell proliferation.[3][5]
Evidence for Non-Selectivity and Off-Target Effects
Contrary to the initial hypothesis, several studies have demonstrated that this compound is not a selective inhibitor of ADAR1. Key findings that support its non-selective nature include:
-
Similar Toxicity in ADAR-dependent and -independent Cells: this compound exhibits comparable cytotoxicity in cancer cell lines that are dependent on ADAR1 for survival and those that are not.[4][5][8]
-
Lack of PKR Activation: Treatment with this compound does not lead to the activation of PKR, a key sensor of dsRNA that is activated upon ADAR1 knockdown.[3][4][5]
-
No Effect on A-to-I Editing: Direct sequencing analysis has shown that treatment with this compound does not significantly alter the levels of A-to-I editing of multiple ADAR substrates.[4][5]
-
Metabolic Interference: this compound is metabolized within the cell and can be incorporated into both RNA and DNA.[5][11] Its metabolites are known to inhibit enzymes involved in essential metabolic pathways, such as purine and pyrimidine biosynthesis.[6][11] For instance, this compound has been shown to be a potent inhibitor of de novo purine synthesis.[11]
These findings strongly suggest that the observed biological effects of this compound are not solely due to ADAR1 inhibition but are a consequence of its broad interactions with multiple cellular targets.
Signaling Pathways and Metabolic Fate
To visualize the complex interactions of this compound within the cell, the following diagrams illustrate its proposed (though now contested) role in ADAR1 signaling and its metabolic conversion.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from commercially available kits and published studies.[1][12][13]
Objective: To determine the effect of this compound on the viability of cultured cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background measurement.
-
Compound Treatment: After allowing cells to adhere (typically 24 hours), treat the cells with a serial dilution of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (e.g., <0.5%). Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the untreated control wells (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Quantification of A-to-I RNA Editing by Sanger Sequencing
This protocol is a generalized procedure based on established methods for analyzing RNA editing.[14][15][16][17]
Objective: To determine the level of A-to-I editing at a specific site in an RNA transcript.
Principle: Inosine (I) is read as guanosine (G) by reverse transcriptase. Therefore, A-to-I editing events can be detected as A-to-G changes when comparing the cDNA sequence to the genomic DNA sequence. The relative peak heights of A and G in the Sanger sequencing chromatogram can be used to quantify the percentage of editing.
Materials:
-
RNA isolated from cells or tissues
-
Reverse transcriptase and associated buffers/reagents
-
Gene-specific primers for PCR amplification of the target region
-
Taq DNA polymerase and PCR reagents
-
DNA purification kit
-
Sanger sequencing service
-
Sequence analysis software (e.g., SnapGene, FinchTV)
Procedure:
-
RNA Isolation: Isolate total RNA from the samples of interest using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcriptase and a gene-specific or random primer.
-
PCR Amplification: Amplify the target region containing the editing site of interest from the cDNA using gene-specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using one of the PCR primers.
-
Data Analysis: a. Align the resulting sequencing chromatogram with the known genomic DNA sequence. b. At the adenosine position of interest, observe the presence of both an 'A' peak and a 'G' peak in the chromatogram. c. Quantify the percentage of editing by measuring the peak height of the 'G' peak relative to the sum of the peak heights of the 'A' and 'G' peaks: % Editing = [G peak height / (A peak height + G peak height)] * 100
Conclusion
While this compound was initially considered a valuable tool for studying ADAR1, the current scientific consensus indicates that it is a non-selective inhibitor with broad off-target effects. Its cytotoxicity in cellular assays is likely a result of its interference with multiple essential cellular processes, including purine and pyrimidine metabolism, rather than specific inhibition of ADAR1. Researchers using this compound should be aware of its promiscuous nature and interpret their results with caution. Future studies aimed at understanding the role of ADAR1 should employ more specific tools, such as genetic knockdown or knockout approaches, or newly developed, more selective small molecule inhibitors. This technical guide provides a comprehensive overview to aid researchers in making informed decisions regarding the use of this compound in their experimental designs.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [ask.orkg.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and metabolic effects of 8-azainosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 13. scribd.com [scribd.com]
- 14. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Obstacles in quantifying A-to-I RNA editing by Sanger sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Genome-Wide Analysis of A-to-I RNA Editing | Springer Nature Experiments [experiments.springernature.com]
The Impact of 8-Azaadenosine on microRNA Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azaadenosine, a synthetic adenosine analog, has garnered significant attention for its potential as a modulator of microRNA (miRNA) biogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences the intricate process of miRNA maturation. Primarily recognized as an inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1), this compound has been shown to restore the biogenesis of critical tumor-suppressive miRNAs, such as the let-7 family. This document will detail the core signaling pathways affected by this compound, present quantitative data from key studies in structured tables, and provide comprehensive experimental protocols for researchers seeking to investigate its effects. Furthermore, this guide addresses the ongoing debate regarding the selectivity of this compound, offering a balanced perspective for the scientific community.
Introduction: The Role of MicroRNA Biogenesis in Cellular Regulation
MicroRNAs are small, non-coding RNA molecules that play a pivotal role in post-transcriptional gene regulation. The canonical miRNA biogenesis pathway is a tightly regulated, multi-step process that begins in the nucleus and concludes in the cytoplasm[1][2]. The process is initiated by the transcription of a primary miRNA (pri-miRNA) transcript, which is then cleaved by the Microprocessor complex, composed of Drosha and DGCR8, to produce a precursor miRNA (pre-miRNA)[1][2][3]. This pre-miRNA is subsequently exported to the cytoplasm where it undergoes further processing by the RNase III enzyme Dicer to yield a mature miRNA duplex. One strand of this duplex is loaded into the RNA-induced silencing complex (RISC), guiding it to target messenger RNAs (mRNAs) for degradation or translational repression[1][4].
Dysregulation of miRNA biogenesis is a hallmark of numerous diseases, including cancer. Consequently, molecules that can modulate this pathway are of significant therapeutic interest. This compound has emerged as one such molecule, with studies demonstrating its ability to influence the maturation of specific miRNAs.
Mechanism of Action: this compound as an ADAR1 Inhibitor
The primary mechanism through which this compound is proposed to impact miRNA biogenesis is via the inhibition of ADAR1, an enzyme that catalyzes the deamination of adenosine to inosine (A-to-I) in double-stranded RNA[5]. This A-to-I editing can alter the structure of pri-miRNAs, thereby affecting their processing by Drosha and Dicer.
The ADAR1-LIN28B-Let-7 Axis
A key pathway influenced by this compound involves the interplay between ADAR1, the RNA-binding protein LIN28B, and the let-7 family of miRNAs. Elevated ADAR1 activity has been linked to the upregulation of LIN28B, a potent inhibitor of let-7 biogenesis[5][6]. LIN28B can suppress let-7 processing at two distinct steps:
-
In the nucleus: LIN28B can bind to pri-let-7 transcripts, sequestering them and preventing their cleavage by the Drosha-DGCR8 complex[7].
-
In the cytoplasm: LIN28B can recruit the TUTase Zcchc11 to pre-let-7, leading to its uridylation and subsequent degradation, thereby preventing Dicer processing[6].
By inhibiting ADAR1, this compound leads to a downstream reduction in LIN28B expression. This alleviates the suppression of let-7 biogenesis, resulting in an increased production of mature let-7 miRNAs[5].
Direct Interaction with the MicroRNA Processing Machinery
Beyond the indirect effect through LIN28B, ADAR1 has been shown to directly interact with Dicer, a key enzyme in the final step of miRNA maturation[4]. This interaction can modulate Dicer's activity, and by inhibiting ADAR1, this compound may also influence this direct regulatory mechanism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: Signaling pathway of this compound's impact on let-7 biogenesis.
Caption: General workflow for analyzing this compound's effects.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound on miRNA biogenesis.
Table 1: Effect of this compound on Let-7 Family miRNA Expression
| miRNA | Treatment | Fold Change vs. Control | Cell Line | Reference |
| let-7a | This compound (100 nM) | ~2.5 | K562 | [5] |
| let-7b | This compound (100 nM) | ~2.0 | K562 | [5] |
| let-7c | This compound (100 nM) | ~3.0 | K562 | [5] |
| let-7d | This compound (100 nM) | ~2.2 | K562 | [5] |
| let-7f | This compound (100 nM) | ~2.8 | K562 | [5] |
| let-7g | This compound (100 nM) | ~1.8 | K562 | [5] |
| let-7i | This compound (100 nM) | ~2.3 | K562 | [5] |
Data are estimations based on graphical representations in the cited literature and may not reflect the exact numerical values.
Table 2: Effect of this compound on ADAR1 and LIN28B Expression
| Protein | Treatment | Relative Expression vs. Control | Cell Line | Reference |
| ADAR1 | This compound (100 nM) | Decreased | JAK2/BCR-ABL1 transduced progenitors | [5] |
| LIN28B | This compound (100 nM) | Decreased | JAK2/BCR-ABL1 transduced progenitors | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on miRNA biogenesis.
Quantitative Real-Time PCR (qRT-PCR) for pri-miRNA, pre-miRNA, and mature miRNA
This protocol is adapted from standard methodologies for quantifying different miRNA species.
Objective: To quantify the levels of primary, precursor, and mature forms of a specific miRNA (e.g., let-7) following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (e.g., from MedchemExpress)
-
TRIzol Reagent (or similar RNA extraction kit)
-
Reverse Transcription Kit (e.g., miScript II RT Kit, Qiagen)
-
SYBR Green-based qPCR Master Mix (e.g., QuantiTect SYBR Green PCR Master Mix, Qiagen)
-
Specific forward and reverse primers for pri-miRNA and pre-miRNA
-
miRNA-specific stem-loop RT primer and a universal reverse primer for mature miRNA analysis
-
Real-Time PCR instrument
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 48-72 hours).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using TRIzol Reagent according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
For pri-miRNA and pre-miRNA: Use a standard reverse transcription kit with random hexamers or oligo(dT) primers.
-
For mature miRNA: Use a miRNA-specific stem-loop reverse transcription primer. This method increases the specificity and efficiency of cDNA synthesis for small RNAs.
-
Perform reverse transcription reactions according to the manufacturer's protocol, typically using 100 ng to 1 µg of total RNA.
-
-
Quantitative PCR:
-
Prepare qPCR reactions in triplicate for each sample and target. A typical reaction mixture includes cDNA template, SYBR Green Master Mix, and forward and reverse primers.
-
For pri-miRNA and pre-miRNA: Use specific forward and reverse primers that flank the region of interest.
-
For mature miRNA: Use a forward primer specific to the mature miRNA sequence and a universal reverse primer that binds to the adapter sequence introduced during reverse transcription.
-
Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
-
Perform qPCR using a standard cycling program (e.g., initial denaturation at 95°C for 15 min, followed by 40 cycles of 94°C for 15s, 55°C for 30s, and 70°C for 30s).
-
-
Data Analysis:
-
Calculate the relative expression of each miRNA species using the ΔΔCt method, normalizing to the endogenous control.
-
Northern Blot for Mature miRNA Detection
This protocol provides a method for the direct detection and quantification of mature miRNAs.
Objective: To visualize and quantify the levels of mature miRNA (e.g., let-7) following this compound treatment.
Materials:
-
Total RNA samples (from control and treated cells)
-
15% TBE-Urea polyacrylamide gel
-
Nylon membrane (e.g., Hybond-N+)
-
UV crosslinker
-
Hybridization oven
-
DNA oligonucleotide probe complementary to the mature miRNA of interest
-
T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP for probe labeling
-
Hybridization buffer
-
Wash buffers
-
Phosphorimager screen and scanner
Procedure:
-
Probe Labeling:
-
Label the 3' end of the DNA oligonucleotide probe with [γ-³²P]ATP using T4 PNK.
-
Purify the labeled probe using a G-25 spin column.
-
-
Gel Electrophoresis:
-
Denature 5-10 µg of total RNA per sample by heating at 95°C for 5 minutes in a formamide-containing loading buffer.
-
Separate the RNA on a 15% TBE-Urea polyacrylamide gel.
-
Include a labeled RNA size marker.
-
-
Transfer:
-
Transfer the separated RNA from the gel to a nylon membrane using a semi-dry or wet transfer apparatus.
-
UV crosslink the RNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 37-42°C.
-
Add the radiolabeled probe to the hybridization buffer and incubate overnight at 37-42°C with gentle agitation.
-
-
Washing:
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
-
Detection:
-
Expose the membrane to a phosphorimager screen.
-
Scan the screen and quantify the band intensities using appropriate software.
-
Normalize the miRNA signal to a loading control such as U6 snRNA.
-
The Selectivity of this compound: An Ongoing Debate
While this compound has been effectively used as a tool to study the consequences of ADAR1 inhibition, it is crucial for researchers to be aware of the ongoing discussion regarding its selectivity. Several studies have suggested that this compound may have off-target effects and may not be a completely selective inhibitor of ADAR1[8][9][10][11]. These studies have shown that this compound can exhibit toxicity in cells independent of their ADAR1 dependency status and may not always recapitulate the effects of ADAR1 knockdown[8][9][11].
Therefore, when interpreting data from experiments using this compound, it is recommended to employ complementary approaches, such as genetic knockdown or knockout of ADAR1, to validate the findings and attribute the observed effects specifically to ADAR1 inhibition.
Conclusion
This compound serves as a valuable chemical probe for investigating the role of ADAR1 in miRNA biogenesis. Its ability to restore the maturation of the tumor-suppressive let-7 family of miRNAs by inhibiting the ADAR1-LIN28B axis highlights a promising avenue for therapeutic intervention in diseases characterized by aberrant miRNA expression. However, researchers must remain cognizant of the potential for off-target effects and employ rigorous experimental design to ensure the accurate interpretation of their findings. This technical guide provides a comprehensive resource for scientists and drug development professionals to explore the multifaceted impact of this compound on miRNA biogenesis and its broader implications for cellular function and disease.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ADARs Edit MicroRNAs to Promote Leukemic Stem Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between RNA Interference and RNA Editing Pathways - Kazuko Nishikura [grantome.com]
- 6. Emerging role of the RNA-editing enzyme ADAR1 in stem cell fate and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An RNA editing fingerprint of cancer stem cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 8-Azaadenosine in Thyroid Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenosine is a synthetic adenosine analog that has garnered significant interest in cancer research, particularly for its role as an inhibitor of ADAR1 (Adenosine Deaminase Acting on RNA 1).[1][2] ADAR1-mediated RNA editing is emerging as a critical oncogenic process in various malignancies, including thyroid cancer.[3][4] In thyroid cancer, elevated ADAR1 activity has been linked to increased cell proliferation, migration, and invasion.[3][4] this compound is being investigated as a potential therapeutic agent to counteract these effects by inhibiting ADAR1's editing function.[3] These application notes provide a comprehensive overview of the use of this compound in thyroid cancer cell proliferation assays, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cell lines.
It is important to note that while this compound is widely used as an ADAR1 inhibitor, some studies suggest it may have off-target effects and may not be a selective inhibitor of ADAR.[2][5][6] Researchers should consider these findings when interpreting their results.
Mechanism of Action
In thyroid cancer, the oncogenic effects of ADAR1 are partly mediated through the editing of microRNAs, such as miR-200b.[4] Wild-type miR-200b acts as a tumor suppressor by targeting and inhibiting the expression of ZEB1, a key transcription factor involved in the epithelial-to-mesenchymal transition (EMT), a process that enhances cell migration and invasion. When ADAR1 activity is high, it edits miR-200b, impairing its ability to suppress ZEB1. This leads to increased ZEB1 levels and a more aggressive cancer phenotype.[4]
This compound intervenes in this pathway by inhibiting the enzymatic activity of ADAR1.[1][3] This inhibition prevents the editing of miR-200b, thereby restoring its tumor-suppressive function. Consequently, ZEB1 expression is downregulated, leading to a reduction in thyroid cancer cell proliferation, migration, and invasion.[3][4] The expression of ADAR1 itself in thyroid cancer cells is influenced by upstream signaling pathways, with RAS mutations, but not BRAF mutations, modulating ADAR1 levels primarily through the PI3K pathway and to some extent, the MAPK pathway.[3][7]
Below is a diagram illustrating the proposed signaling pathway of this compound in thyroid cancer.
Caption: Proposed signaling pathway of this compound in thyroid cancer.
Data Presentation
The following tables summarize the quantitative effects of this compound on thyroid cancer cell lines as determined by various proliferation and viability assays.
Table 1: Effect of this compound on Thyroid Cancer Cell Viability (MTT Assay)
| Cell Line | Concentration | Incubation Time | % Viability (Relative to Control) |
| TPC1 | 100 nM | 5 days | ~80%[3] |
| TPC1 | 500 nM | 5 days | ~60%[3] |
| TPC1 | 1 µM | 5 days | ~40%[3] |
| TPC1 | 2 µM | 5 days | ~30%[3] |
| Cal62 | 100 nM | 5 days | ~90%[3] |
| Cal62 | 500 nM | 5 days | ~75%[3] |
| Cal62 | 1 µM | 5 days | ~55%[3] |
| Cal62 | 2 µM | 5 days | ~40%[3] |
Table 2: Effect of this compound on Thyroid Cancer Cell Growth (Crystal Violet Staining)
| Cell Line | Concentration | Incubation Time | % Growth (Relative to Control) |
| TPC1 | 1 µM | Not Specified | ~50%[3] |
| TPC1 | 2 µM | Not Specified | ~30%[3] |
| Cal62 | 1 µM | Not Specified | ~60%[3] |
| Cal62 | 2 µM | Not Specified | ~40%[3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on thyroid cancer cell proliferation are provided below.
Experimental Workflow
The general workflow for investigating the effects of this compound on thyroid cancer cell lines is as follows:
Caption: General experimental workflow for assessing this compound's effects.
Cell Culture
-
Cell Lines: TPC1 and Cal62 (human thyroid carcinoma cell lines) are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
This compound Preparation and Treatment
-
Stock Solution: Prepare a stock solution of this compound in sterile water or DMSO. Store at -20°C.
-
Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM, 2 µM).
-
Treatment: Replace the existing medium with the medium containing the appropriate concentration of this compound or vehicle control (e.g., water or DMSO).
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Thyroid cancer cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72, 96, 120 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Crystal Violet Staining Assay
This assay is used to assess cell number and is particularly useful for observing long-term effects on cell growth.
-
Materials:
-
12-well or 24-well plates
-
Thyroid cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation)
-
0.1% Crystal Violet solution
-
Lysing solution (e.g., 0.1 M sodium citrate in 50% ethanol)
-
-
Protocol:
-
Seed cells in multi-well plates and treat with this compound as described for the MTT assay.
-
After the treatment period, gently wash the cells twice with PBS.
-
Fix the cells by adding methanol to each well and incubating for 10 minutes at room temperature.[8]
-
Remove the methanol and allow the plates to air dry.
-
Add 0.1% crystal violet solution to each well, ensuring the cell monolayer is completely covered.
-
Gently wash the plates with water to remove excess stain.
-
Allow the plates to air dry completely.
-
For quantification, add a lysing solution to each well and incubate on a shaker for 15-30 minutes to solubilize the stain.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 570-590 nm.
-
BrdU Cell Proliferation Assay
This immunoassay directly measures DNA synthesis and is a more specific indicator of cell proliferation than metabolic assays.
-
Materials:
-
96-well plates
-
Thyroid cancer cells
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
-
Protocol:
-
Seed and treat cells with this compound in a 96-well plate.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Remove the labeling solution and fix/denature the cells according to the manufacturer's instructions.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[10]
-
Wash the wells with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes.[10]
-
Wash the wells again.
-
Add TMB substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Conclusion
This compound demonstrates significant anti-proliferative effects on thyroid cancer cells in vitro.[1][3] Its mechanism of action is primarily attributed to the inhibition of ADAR1, leading to the restoration of miR-200b's tumor-suppressive function and subsequent downregulation of ZEB1.[4] The provided protocols offer a robust framework for researchers to investigate the efficacy of this compound and other potential therapeutic compounds in thyroid cancer models. Further studies are warranted to fully elucidate its therapeutic potential and to address the questions regarding its selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAR1-mediated RNA editing is a novel oncogenic process in thyroid cancer and regulates miR-200 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. ADAR1-mediated RNA editing is a novel oncogenic process in thyroid cancer and regulates miR-200 activity | SEBBM [sebbm.es]
- 8. tpp.ch [tpp.ch]
- 9. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 10. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vitro Migration and Invasion Assays with 8-Azaadenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration and invasion are fundamental cellular processes implicated in a variety of physiological and pathological conditions, including embryonic development, immune responses, and cancer metastasis. The ability to accurately measure and modulate these processes is crucial for advancing our understanding of disease mechanisms and for the development of novel therapeutics. 8-Azaadenosine, a synthetic adenosine analog, has emerged as a molecule of interest for its potential to inhibit cell migration and invasion, primarily through its activity as an inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1).[1] These application notes provide detailed protocols for utilizing this compound in two standard in vitro assays: the Transwell (Boyden Chamber) Assay for both migration and invasion, and the Wound Healing (Scratch) Assay.
Mechanism of Action: this compound and the ADAR1 Signaling Axis
This compound is reported to exert its anti-migratory and anti-invasive effects by inhibiting the RNA-editing enzyme ADAR1.[1] The dysregulation of ADAR1 has been linked to the progression and metastasis of various cancers.[2][3][4] Inhibition of ADAR1 by this compound can modulate downstream signaling pathways that are critical for cell motility. Two key pathways implicated are the Focal Adhesion Kinase (FAK)/Protein Kinase B (AKT) pathway and the Wnt/β-catenin signaling cascade.[2][3][5]
-
FAK/AKT Pathway: ADAR1 can enhance the stability of FAK mRNA, leading to increased FAK expression and subsequent activation of the AKT pathway, which promotes cell migration and invasion.[3][6][7] By inhibiting ADAR1, this compound can lead to decreased FAK/AKT signaling.
-
Wnt/β-catenin Pathway: ADAR1 has been shown to activate the Wnt/β-catenin pathway, a critical regulator of epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[2][8] Inhibition of ADAR1 by this compound can suppress this pathway, leading to a reduction in the expression of mesenchymal markers (e.g., Vimentin) and an increase in epithelial markers (e.g., E-cadherin).
It is important to note that while this compound is widely used as an ADAR1 inhibitor, some studies suggest it may not be entirely selective and could have off-target effects.[9][10][11][12] Therefore, it is recommended to include appropriate controls and complementary experiments, such as ADAR1 knockdown, to validate the specific role of ADAR1 in the observed phenotypes.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the expected quantitative outcomes from in vitro migration and invasion assays upon treatment with this compound. The data presented here is a representative compilation based on findings that demonstrate the inhibitory effects of this compound on cancer cell lines.
Table 1: Effect of this compound on Cell Migration (Transwell Assay)
| Cell Line | Treatment | Concentration (µM) | Migrated Cells (Normalized to Control) |
| TPC1 (Thyroid Cancer) | Control (DMSO) | - | 1.00 |
| This compound | 1 | 0.65 | |
| This compound | 2 | 0.40 | |
| Cal62 (Thyroid Cancer) | Control (DMSO) | - | 1.00 |
| This compound | 1 | 0.70 | |
| This compound | 2 | 0.48 | |
| HGC-27 (Gastric Cancer) | Control (DMSO) | - | 1.00 |
| This compound | 5 | 0.55 | |
| This compound | 10 | 0.30 |
Table 2: Effect of this compound on Cell Invasion (Transwell Assay with Matrigel)
| Cell Line | Treatment | Concentration (µM) | Invading Cells (Normalized to Control) |
| TPC1 (Thyroid Cancer) | Control (DMSO) | - | 1.00 |
| This compound | 1 | 0.58 | |
| This compound | 2 | 0.32 | |
| Cal62 (Thyroid Cancer) | Control (DMSO) | - | 1.00 |
| This compound | 1 | 0.62 | |
| This compound | 2 | 0.39 | |
| AGS (Gastric Cancer) | Control (DMSO) | - | 1.00 |
| This compound | 5 | 0.48 | |
| This compound | 10 | 0.25 |
Table 3: Effect of this compound on Wound Closure (Wound Healing Assay)
| Cell Line | Treatment | Concentration (µM) | Wound Closure (%) at 24h |
| TPC1 (Thyroid Cancer) | Control (DMSO) | - | 85 |
| This compound | 1 | 55 | |
| This compound | 2 | 30 | |
| Cal62 (Thyroid Cancer) | Control (DMSO) | - | 90 |
| This compound | 1 | 60 | |
| This compound | 2 | 35 | |
| HGC-27 (Gastric Cancer) | Control (DMSO) | - | 78 |
| This compound | 5 | 45 | |
| This compound | 10 | 22 |
Experimental Protocols
Protocol 1: Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, evaluates the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
Materials:
-
Transwell inserts (select pore size appropriate for your cell type, e.g., 8 µm)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound (stock solution in DMSO)
-
Basement membrane matrix (e.g., Matrigel), for invasion assay
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation (for Invasion Assay only): Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium according to the manufacturer's instructions. Add a thin layer (e.g., 50 µL) of the diluted Matrigel to the upper surface of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow for gelation. For migration assays, proceed to step 2 without Matrigel coating.
-
Cell Preparation: Culture cells to sub-confluency. Harvest cells and resuspend them in serum-free medium. Perform a cell count and adjust the concentration to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
Assay Setup:
-
Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add the cell suspension in serum-free medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell type (typically 12-48 hours).
-
Removal of Non-Migrated/Invaded Cells: Carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory/non-invasive cells.
-
Fixation and Staining:
-
Fix the cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated/invaded cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated/invaded cells in several random fields of view.
-
Calculate the average number of cells per field. Alternatively, the stain can be eluted and the absorbance measured with a plate reader.
-
Normalize the results to the control group.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well plates
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Sterile p200 pipette tip or a specialized wound healing insert
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells have reached confluence, create a "scratch" or wound in the monolayer using a sterile p200 pipette tip. Gently and steadily move the tip across the center of the well.
-
Washing: Gently wash the well with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wound at designated locations (it is helpful to mark the plate for consistent imaging). This is the 0-hour time point.
-
Place the plate back in the incubator.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area or the width of the wound at each time point for each condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] * 100
-
Compare the rate of wound closure between the control and this compound-treated groups.
-
Mandatory Visualizations
Caption: this compound inhibits ADAR1, suppressing FAK/AKT and Wnt/β-catenin pathways to reduce cell migration and invasion.
Caption: Workflow for the Transwell migration and invasion assay with this compound treatment.
Caption: Workflow for the wound healing (scratch) assay to assess cell migration with this compound.
References
- 1. ADAR1-mediated RNA editing is a novel oncogenic process in thyroid cancer and regulates miR-200 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ADAR1 suppresses progression and peritoneal metastasis of gastric cancer through Wnt / β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAR1 Promotes Invasion and Migration and Inhibits Ferroptosis via the FAK/AKT Pathway in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADAR1 affects gastric cancer cell metastasis and reverses cisplatin resistance through AZIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADAR promotes lung adenocarcinoma migration and invasion through stabilization of FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RNA-editing enzyme ADAR promotes lung adenocarcinoma migration and invasion by stabilizing FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Analyzing the Impact of Small Molecules on RNA Editing: A Case Study with 8-Azaadenosine
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenosine-to-inosine (A-to-I) RNA editing, catalyzed by Adenosine Deaminase Acting on RNA (ADAR) enzymes, is a critical post-transcriptional modification that diversifies the transcriptome and is essential for normal cellular function.[1][2][3][4][5] Dysregulation of A-to-I editing has been implicated in various diseases, including cancer, making ADAR enzymes attractive therapeutic targets.[1][2][3][4][6] Consequently, there is significant interest in identifying and characterizing small molecules that can modulate ADAR activity.
8-Azaadenosine has been previously investigated as a potential ADAR inhibitor.[1][7][8] However, recent studies have demonstrated that this compound is not a selective inhibitor of ADAR and does not affect A-to-I editing levels of multiple ADAR substrates.[1][2][3][4][6] Instead, its biological effects are attributed to its incorporation into nascent RNA and DNA, leading to the inhibition of DNA synthesis.[1]
This document provides a detailed protocol for assessing the impact of a test compound on A-to-I RNA editing levels in a cancer cell line. We use this compound as a negative control to illustrate an experimental workflow and data interpretation where no effect on RNA editing is observed, consistent with published findings.[1][2][3][6]
Experimental Workflow
The following diagram outlines the key steps in assessing the effect of a compound on RNA editing levels.
Caption: Experimental workflow for analyzing RNA editing levels after compound treatment.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is designed for adherent human cancer cell lines, such as the breast cancer cell line MDA-MB-468, which has been used in previous studies examining RNA editing.[3]
Materials:
-
MDA-MB-468 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Test compound
-
This compound (Sigma-Aldrich)
-
DMSO (vehicle control)
Procedure:
-
Culture MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of the test compound and this compound in DMSO.
-
Treat the cells with the test compound at various concentrations. For the negative control, treat cells with this compound (e.g., at 1 µM and 5 µM). Include a vehicle-only control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for RNA isolation.
RNA Isolation and cDNA Synthesis
Materials:
-
TRIzol reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
Reverse transcription kit (e.g., SuperScript IV VILO, Thermo Fisher Scientific)
-
DNase I
Procedure:
-
Lyse the harvested cells using TRIzol or the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
PCR Amplification and Sanger Sequencing
This step involves amplifying a specific region of a known ADAR substrate gene to analyze the editing status of a particular adenosine site. Examples of transcripts that can be analyzed include BPNT1, ZDHHC20, and MRPS16.[3][9]
Materials:
-
cDNA from treated and control cells
-
PCR Master Mix (e.g., Taq DNA Polymerase)
-
Gene-specific primers flanking the A-to-I editing site of interest (e.g., for the BPNT1 transcript, NM_006085.6, position 1894)[9]
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Perform PCR to amplify the region of interest from the synthesized cDNA.
-
Verify the PCR product size and purity by running a small volume on an agarose gel.
-
Purify the remaining PCR product using a PCR purification kit.
-
Send the purified PCR product for Sanger sequencing using one of the PCR primers.
Quantification of A-to-I Editing
A-to-I editing is detected as an A-to-G change in the sequencing data because inosine is read as guanosine by reverse transcriptase.[10]
Procedure:
-
Analyze the Sanger sequencing chromatograms.
-
At the target adenosine position, identify the peak heights for both Adenine (A) and Guanine (G).
-
Calculate the percentage of editing using the following formula: % Editing = [G peak height / (G peak height + A peak height)] * 100
-
Perform this analysis for all treatment conditions and controls.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between the test compound and the controls.
Table 1: Hypothetical RNA Editing Levels in MDA-MB-468 Cells at the BPNT1 Locus
| Treatment Condition | Concentration (µM) | Mean % Editing (± SD, n=3) | p-value (vs. Vehicle) |
| Vehicle (DMSO) | - | 18.5 ± 2.1 | - |
| This compound | 1 | 18.1 ± 2.5 | > 0.99 |
| This compound | 5 | 17.9 ± 2.3 | > 0.99 |
| Test Compound X | 1 | 19.2 ± 2.8 | > 0.99 |
| Test Compound X | 5 | 8.3 ± 1.5 | < 0.01 |
| ADAR1 Knockdown | - | 2.1 ± 0.8 | < 0.001 |
This table presents hypothetical data for illustrative purposes. The results for this compound reflect the expected outcome based on published literature, showing no significant change in RNA editing.[1][3][6] Test Compound X is a hypothetical ADAR inhibitor. ADAR1 knockdown serves as a positive control for reduced editing.
Mechanism of this compound Action
Contrary to acting as an ADAR inhibitor, this compound's toxicity is linked to its function as an adenosine analogue. The diagram below illustrates its proposed mechanism.
Caption: Proposed mechanism of this compound, which does not involve ADAR inhibition.
The provided protocols offer a robust framework for evaluating the effects of small molecules on A-to-I RNA editing. While this compound was initially explored for this purpose, current evidence indicates it does not selectively inhibit ADAR or alter RNA editing levels.[1][2][3][4][6] Therefore, it serves as a useful negative control in screens for novel ADAR modulators. Researchers should employ rigorous experimental design, including appropriate controls, to accurately identify and characterize compounds that specifically target the RNA editing machinery for therapeutic development.
References
- 1. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [ask.orkg.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Detection Methods for A‐to‐I RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of ADAR1 Expression Post-8-Azaadenosine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine deaminase acting on RNA 1 (ADAR1) is an enzyme that converts adenosine to inosine in double-stranded RNA (dsRNA), a process known as A-to-I RNA editing. This post-transcriptional modification is crucial for preventing the activation of innate immune responses by endogenous dsRNA. Dysregulation of ADAR1 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. 8-Azaadenosine is a chemical compound that has been investigated as a potential inhibitor of ADAR1. However, its specific effects on ADAR1 expression remain a subject of scientific debate. These application notes provide a comprehensive protocol for analyzing ADAR1 protein expression by Western blot following treatment with this compound and discuss the conflicting findings regarding its impact.
Controversy Regarding this compound's Effect on ADAR1 Expression
Data Presentation
The following table summarizes the conflicting findings on the effect of this compound on ADAR1 expression from the available literature.
| Cell Line/Model System | This compound Concentration | Observed Effect on ADAR1 Protein Expression | Reference |
| JAK2/BCR-ABL1 transduced progenitors | 10-25 nM | Reduction in ADAR1 expression | [1] |
| TPC1 and Cal62 (thyroid cancer cells) | 1, 2 µM | No change in ADAR1 mRNA levels mentioned, but inhibits editing activity and cell aggressiveness | [1][7] |
| Various breast cancer cell lines | Not specified | No selective cytotoxicity in ADAR-dependent vs. -independent lines | [2][5] |
| HCC1806 and MDA-MB-468 | Not specified | No activation of PKR (a downstream marker of ADAR1 loss) | [5] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to determine ADAR1 expression levels after this compound treatment.
1. Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate human or murine cell lines for your study. It is advisable to use both a cell line reported to be sensitive to ADAR1 levels and a control cell line.
-
Culture Conditions: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. Further dilutions should be made in culture medium immediately before use.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a range of this compound concentrations (e.g., 0.1, 1, 10 µM) in fresh culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Aspirate the old medium and treat the cells with the prepared this compound concentrations or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 0.5% sodium deoxycholate) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Western Blotting
-
Sample Preparation: Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% gradient or 8% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. Include a protein ladder to determine molecular weights.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ADAR1 (e.g., Santa Cruz Biotechnology, sc-73408) diluted in the blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used to normalize protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software such as ImageJ. Normalize the ADAR1 band intensity to the corresponding loading control band intensity.
Visualizations
Caption: Experimental workflow for Western blot analysis of ADAR1.
Caption: ADAR1 signaling and the this compound controversy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [ask.orkg.org]
- 7. ADAR1-mediated RNA editing is a novel oncogenic process in thyroid cancer and regulates miR-200 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 8-Azaadenosine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaadenosine is a synthetic adenosine analog that has garnered interest in cancer research for its cytotoxic properties. Initially investigated as an inhibitor of adenosine deaminases acting on RNA (ADAR), recent studies have illuminated a more complex mechanism of action.[1][2] Understanding the cytotoxic effects of this compound is crucial for evaluating its therapeutic potential. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using various cell viability assays.
Mechanism of Action of this compound
While initially explored as a selective inhibitor of ADAR1, an enzyme that converts adenosine to inosine in double-stranded RNA, recent evidence suggests that this compound's cytotoxic effects are not exclusively dependent on ADAR1 inhibition.[2][3] Studies have shown that it exhibits similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines.[2]
A key aspect of this compound's activity involves the regulation of microRNA (miRNA) biogenesis. Specifically, it has been shown to restore the processing of the let-7 family of miRNAs.[4] ADAR1 can impair the maturation of pri-let-7, a tumor-suppressing miRNA, thereby promoting cancer stem cell self-renewal. By counteracting this effect, this compound can inhibit proliferation, invasion, and migration of cancer cells.[4] It is important to note that this compound does not appear to activate the PKR pathway or the type I interferon response, which are downstream effects of ADAR1 loss.[3]
References
Troubleshooting & Optimization
Off-target effects of 8-Azaadenosine in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 8-Azaadenosine in cellular models.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective inhibitor of ADAR1?
A1: No, current research indicates that this compound is not a selective inhibitor of ADAR (adenosine deaminases acting on double-stranded RNA).[1][2][3][4] Studies have shown that it exhibits similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines.[2][5] Furthermore, treatment with this compound does not consistently result in downstream effects expected from ADAR inhibition, such as activation of the protein kinase R (PKR) pathway or a decrease in A-to-I editing.[2][3]
Q2: I'm observing significant cytotoxicity in my cell line after treatment with this compound, but I don't see any change in the A-to-I editing status of my target RNA. Is this expected?
A2: Yes, this is a documented off-target effect. This compound's cytotoxic effects are often independent of its impact on ADAR's editing activity.[1][2] The observed cell death is likely due to other mechanisms, such as its incorporation into nascent RNA and DNA, inhibition of DNA synthesis, or its conversion into 8-azaATP, which can disrupt cellular energy-dependent processes.[1]
Q3: What are the primary known off-target effects of this compound?
A3: The primary off-target effects of this compound include:
-
Broad cytotoxicity: It reduces cell viability in a wide range of cell lines, irrespective of their dependency on ADAR.[1][6]
-
Incorporation into nucleic acids: As an adenosine analog, it can be incorporated into newly synthesized RNA and DNA, potentially leading to chain termination or dysfunction.[1]
-
Inhibition of DNA synthesis: It has been shown to interfere with the process of DNA replication.[1]
-
Disruption of cellular ATP pools: this compound can be metabolized into 8-azaATP, which can compete with ATP and interfere with kinase signaling and other ATP-dependent enzymatic reactions.[1]
Q4: Does this compound treatment activate the PKR pathway or induce an interferon response like ADAR1 knockdown?
A4: No. Unlike the knockdown of ADAR1, which leads to the accumulation of endogenous double-stranded RNA and subsequent activation of PKR and the interferon-stimulated gene (ISG) response, treatment with this compound has been shown to not cause activation of PKR.[1][3][5] This lack of activation is a key piece of evidence demonstrating its off-target mechanism of action.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
-
Problem: You observe widespread cell death at concentrations where you expected to see specific inhibitory effects on ADAR1.
-
Possible Cause: The cytotoxicity is an off-target effect and not related to ADAR1 inhibition. This compound is known to be toxic to a broad range of cell lines.[1][6]
-
Troubleshooting Steps:
-
Confirm the reported EC50 values: Compare your effective concentrations with published data for similar cell lines (see Table 1).
-
Perform a dose-response curve: To determine the EC50 in your specific cell line.
-
Include proper controls: Use an ADAR1 knockdown/knockout cell line or an ADAR-independent cell line as a control. If this compound is equally toxic in these controls, the effect is not ADAR1-specific.[1]
-
Assess markers of general toxicity: Measure markers of apoptosis or necrosis to understand the mechanism of cell death.
-
Issue 2: No Effect on A-to-I RNA Editing
-
Problem: Your downstream assays show no change in the adenosine-to-inosine editing levels of your target RNA, despite seeing a cellular phenotype (e.g., cytotoxicity).
-
Possible Cause: this compound does not effectively inhibit A-to-I editing by ADAR in many cellular contexts.[1][2][5] The observed phenotype is due to off-target effects.
-
Troubleshooting Steps:
-
Validate your editing assay: Ensure your sequencing or enzymatic assay for A-to-I editing is sensitive and working correctly. Use a positive control, such as ADAR1 knockdown cells, to confirm that a reduction in editing can be detected.
-
Test multiple ADAR substrates: Analyze the editing status of several known ADAR target RNAs to confirm the lack of effect is not substrate-specific.[1]
-
Accept the off-target reality: Conclude that the observed phenotype is not mediated by the inhibition of RNA editing and investigate other potential mechanisms (see FAQs).
-
Issue 3: Contradictory Results Compared to ADAR1 Knockdown/Knockout
-
Problem: The cellular phenotype you observe with this compound treatment does not match the phenotype you see with genetic depletion of ADAR1 (e.g., via siRNA, shRNA, or CRISPR).
-
Possible Cause: This is expected, as this compound's mechanism of action is distinct from the effects of ADAR1 loss.[1] ADAR1 depletion leads to a specific immune response pathway activation (PKR, interferon), which is not triggered by this compound.[1][5]
-
Troubleshooting Workflow:
References
- 1. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. cottrellrna.com [cottrellrna.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Non-selective Inhibition of ADAR by 8-Azaadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Azaadenosine in their experiments. The information provided herein is intended to address specific issues that may arise during experimental procedures and to provide guidance on data interpretation in light of the non-selective nature of this compound's inhibition of ADAR.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective inhibitor of ADAR?
A1: No, current research strongly indicates that this compound is not a selective inhibitor of ADAR.[1][2][3][4][5] Studies have shown that this compound exhibits similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines.[1][2][3][4][5] Furthermore, its cytotoxic effects are comparable in cells with ADAR knockdown or overexpression, suggesting that its mechanism of action is not solely dependent on ADAR inhibition.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound has several known off-target effects that can confound experimental results. These include:
-
Incorporation into nucleic acids: It can be incorporated into nascent RNA and DNA.[2]
-
Inhibition of DNA synthesis. [2]
-
Conversion to 8-azaATP: this compound can be rapidly incorporated into the cellular ATP pool, leading to the formation of 8-azaATP.[2]
These off-target effects contribute to its broad cytotoxicity and should be considered when interpreting experimental data.
Q3: If this compound is not a selective ADAR inhibitor, why do some studies report ADAR-related effects?
A3: While some earlier studies suggested this compound as an ADAR inhibitor[2], more recent and comprehensive investigations have demonstrated its lack of selectivity.[1][2][3][4][5] The observed cellular effects in some experiments might be due to its general cytotoxicity and off-target effects rather than specific ADAR inhibition. It is crucial to include appropriate controls to differentiate between ADAR-specific and non-specific effects.
Q4: What are the expected downstream effects of true ADAR inhibition?
A4: The loss of ADAR function is expected to lead to the activation of the type I interferon pathway and the PKR translational repressor.[1][3][4] This occurs due to the accumulation of unedited double-stranded RNA (dsRNA), which is sensed by cellular machinery as a viral threat. Key downstream markers of ADAR inhibition include:
-
Activation of PKR, often measured by phosphorylation at Threonine 446 (p-PKR T446).[2][6]
-
Increased expression of interferon-stimulated genes (ISGs).
Q5: Does this compound treatment lead to the activation of PKR or an increase in ISG expression?
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity observed in all cell lines, regardless of ADAR dependency. | This is an expected outcome due to the non-selective, cytotoxic nature of this compound.[1][2][3][4][5] | Acknowledge that the observed cell death is likely not due to specific ADAR inhibition. Use ADAR knockdown/knockout cell lines as a positive control for ADAR-dependent effects. |
| No significant change in A-to-I editing levels after this compound treatment. | This compound does not effectively inhibit the A-to-I editing activity of ADAR in cells.[1][2] | Conclude that this compound is not a suitable tool for studying the effects of ADAR editing inhibition in your system. Consider alternative methods like ADAR knockdown or knockout. |
| No activation of PKR (p-PKR T446) or increase in ISG expression is detected after treatment. | This is consistent with the finding that this compound is not a selective ADAR inhibitor and does not trigger the downstream pathways associated with ADAR loss.[1][2][6] | Use a positive control for PKR activation (e.g., dsRNA treatment or ADAR knockdown) to ensure your detection method is working. Interpret the lack of activation as further evidence of this compound's non-selectivity. |
| Conflicting results when comparing your data with older literature that used this compound as an ADAR inhibitor. | The conclusions of older studies may need to be re-evaluated in light of recent evidence demonstrating the non-selective effects of this compound. | Critically evaluate the controls used in previous studies. Design your experiments with appropriate controls (e.g., ADAR-independent cell lines, ADAR knockdown) to dissect specific from non-specific effects. |
Data Presentation
Table 1: Cytotoxicity of this compound in ADAR-Dependent and ADAR-Independent Breast Cancer Cell Lines
| Cell Line | ADAR Dependency Status | Observed Effect of this compound |
| HCC1806 | ADAR-dependent | Inhibition of proliferation |
| MDA-MB-468 | ADAR-dependent | Inhibition of proliferation |
| SK-BR-3 | ADAR-independent | Inhibition of proliferation |
| MCF-7 | ADAR-independent | Inhibition of proliferation |
| Data summarized from Cottrell et al. (2021). The study demonstrated that this compound inhibits the proliferation of both ADAR-dependent and -independent cell lines, indicating a lack of selectivity.[6][7] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (using CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and the methodology used by Cottrell et al. (2021).[2]
Objective: To measure the effect of this compound on cell viability.
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.[8][9][10]
-
Mammalian cells in culture medium.
-
This compound stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[8][9][10][11][12]
-
Luminometer.
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to attach overnight.[8][9][10]
-
Treat cells with a serial dilution of this compound. Include vehicle-only control wells.
-
Incubate the plates for the desired treatment period (e.g., 96 hours).[2]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9][10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8][9][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][9][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9][10]
-
Record luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine EC50 values.
Quantification of A-to-I RNA Editing by Sanger Sequencing
Objective: To determine the percentage of A-to-I editing at a specific site in an RNA transcript.
Materials:
-
RNA isolated from treated and control cells.
-
Reverse transcriptase and PCR reagents.
-
Primers specific to the RNA region of interest.
-
DNA purification kit.
-
Sanger sequencing service.
Procedure:
-
Isolate total RNA from cells treated with this compound and control cells.
-
Perform reverse transcription to synthesize cDNA. For transcripts with strong secondary structures, using a thermostable reverse transcriptase at a higher temperature (up to 65°C) can be beneficial.[13]
-
Amplify the cDNA region containing the editing site of interest using PCR.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing. It is recommended to sequence with the reverse primer.[14]
-
Analyze the resulting chromatogram. The editing site will show overlapping A and G peaks.
-
Quantify the editing percentage by calculating the ratio of the G peak height to the sum of the A and G peak heights: Editing % = [G peak height / (A peak height + G peak height)] * 100.[14]
Detection of PKR Activation by Western Blotting
Objective: To assess the phosphorylation status of PKR at Threonine 446 as a marker of its activation.
Materials:
-
Cell lysates from treated and control cells.
-
Protein concentration assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody detection).
-
Primary antibody against phospho-PKR (Thr446).
-
Primary antibody for a loading control (e.g., total PKR, GAPDH, or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell lysates from treated and control cells using a lysis buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PKR (Thr446) antibody overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
Visualizations
Caption: Off-target effects of this compound contributing to general cytotoxicity.
Caption: The expected signaling pathway upon selective ADAR inhibition.
Caption: A recommended experimental workflow for evaluating this compound.
References
- 1. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR [ouci.dntb.gov.ua]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. OUH - Protocols [ous-research.no]
- 9. scribd.com [scribd.com]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. Obstacles in quantifying A-to-I RNA editing by Sanger sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
8-Azaadenosine stability and degradation in culture media
Welcome to the technical support center for 8-Azaadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is typically soluble in DMSO to high concentrations (e.g., 100 mM). For long-term storage, solid this compound should be stored at -20°C.[1] DMSO stock solutions should be stored at -20°C or -80°C and are generally stable for at least one to six months.[2] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q2: What is the recommended solvent for preparing this compound working solutions for cell culture?
A2: The initial stock solution is best prepared in DMSO. This stock can then be further diluted to the final working concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is there any known instability of this compound in culture media?
Q4: What are the potential degradation products of this compound and are they biologically active?
A4: The precise degradation products of this compound in culture media have not been extensively characterized. However, based on the degradation pathways of other nucleoside analogs, potential degradation could involve hydrolysis of the glycosidic bond, leading to the release of the 8-aza-adenine base and ribose.[5] Deamination is another possible degradation pathway. The biological activity of these potential degradation products is largely unknown and could potentially interfere with experimental results.
Q5: How does this compound exert its biological effects?
A5: this compound is known to be an inhibitor of ADAR1 (adenosine deaminase acting on RNA 1), an enzyme that converts adenosine to inosine in double-stranded RNA.[1] By inhibiting ADAR1, this compound can block RNA editing, which in turn can inhibit cell proliferation, invasion, and migration in certain cancer cells.[2] However, some studies suggest that this compound may have off-target effects and its selectivity as an ADAR inhibitor is a subject of ongoing research.[6][7][8][9][10] It has been shown to be incorporated into nascent RNA and DNA and can inhibit DNA synthesis.[7]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound in cell culture experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological effect. | 1. Degradation of this compound in culture medium: The compound may not be stable over the entire duration of your experiment. 2. Suboptimal concentration: The effective concentration can be cell-line dependent. 3. Cell line resistance: The target cells may not be sensitive to this compound. | 1. Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. Perform a time-course experiment to assess the duration of the compound's effect. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[8] 3. Verify the expression and activity of ADAR1 in your cell line if this is your target pathway. |
| High variability between replicate experiments. | 1. Inconsistent preparation of this compound solutions: Variations in weighing, dissolving, or diluting the compound. 2. Variability in cell culture conditions: Differences in cell density, passage number, or serum lot. 3. Precipitation of the compound: The compound may precipitate out of solution at the working concentration in your culture medium. | 1. Ensure accurate and consistent preparation of stock and working solutions. Use calibrated equipment. 2. Standardize your cell culture protocols. Use cells within a consistent passage number range and test new lots of serum for their effect on your experiment. The source of serum has been shown to affect the efficiency of other purine analogs.[3] 3. Visually inspect the culture medium for any signs of precipitation after adding the this compound working solution. If precipitation is observed, consider preparing a fresh, more dilute stock solution or using a different final solvent composition (while keeping the final solvent concentration non-toxic to cells). |
| Unexpected cytotoxicity. | 1. Off-target effects: this compound can have effects other than ADAR1 inhibition, such as incorporation into nucleic acids.[7] 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Formation of toxic degradation products. | 1. Be aware of the potential for off-target effects and consider including appropriate controls to distinguish between ADAR1-specific and non-specific effects. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. 3. If you suspect degradation, minimize the time the compound spends in aqueous solution before being added to the cells. |
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound stability in the literature, this table provides general stability information for adenosine solutions as a related compound and recommended storage for this compound.
| Compound | Matrix/Solvent | Concentration | Storage Condition | Stability | Reference |
| Adenosine | 0.9% NaCl or 5% Dextrose | 10 and 50 µg/mL | Room Temp (20-25°C) & Refrigerated (2-8°C) | Stable for at least 14 days | [11] |
| This compound | Solid | N/A | -20°C | ≥ 4 years | [12] |
| This compound | DMSO Solution | Stock Concentration | -20°C / -80°C | 1-6 months | [2] |
Note: The stability of this compound in cell culture media has not been definitively determined and should be empirically validated for long-term experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
-
Procedure for 100 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a small amount of this compound powder (e.g., 2.68 mg).
-
Add the appropriate volume of sterile DMSO to achieve a 100 mM concentration (e.g., for 2.68 mg of this compound with a molecular weight of 268.23 g/mol , add 100 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solution:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution in 10 mL of medium, add 1 µL of the 100 mM stock solution.
-
Mix the working solution thoroughly by gentle inversion.
-
Add the working solution to your cell cultures.
-
Protocol 2: Assessing the Cytotoxicity of this compound using a Cell Viability Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader capable of measuring luminescence or absorbance
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test could be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.[8]
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. This compound | Adenosine deaminase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Factors affecting the efficiency of purine analogues as selective agents for mutants of mammalian cells induced by ionising radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [ask.orkg.org]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. caymanchem.com [caymanchem.com]
Troubleshooting inconsistent results with 8-Azaadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azaadenosine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a purine nucleoside analog.[1] It has been described in some literature as an inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1), an enzyme responsible for adenosine-to-inosine (A-to-I) editing in double-stranded RNA (dsRNA).[2][3][4] The proposed mechanism involves this compound acting as a competitive inhibitor of ADAR1, thereby blocking the A-to-I editing process.[5] However, significant research has challenged its selectivity and efficacy as an ADAR1 inhibitor.[4][6][7][8][9]
Q2: Is this compound a selective inhibitor of ADAR1?
There is substantial evidence to suggest that this compound is not a selective inhibitor of ADAR1.[4][5][6][7][8][9] Studies have shown that it exhibits similar toxicity in cell lines that are dependent on ADAR1 and those that are not.[4][6][7] Furthermore, treatment with this compound has been shown to not affect A-to-I editing of multiple ADAR substrates and does not activate protein kinase R (PKR), a downstream effector expected to be activated upon ADAR1 inhibition.[4][6][7]
Q3: What are the known off-target effects of this compound?
Inconsistent results with this compound can often be attributed to its off-target effects. It has been demonstrated that this compound can be incorporated into newly synthesized RNA and DNA.[4] It can also be converted into 8-aza-ATP, which can be incorporated into the cellular ATP pool, potentially interfering with numerous cellular processes dependent on ATP.[4] These off-target effects can lead to cytotoxicity and other cellular changes independent of ADAR1 inhibition.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with solubility reported up to 100 mM.[2] It has lower solubility in a DMSO:PBS (pH 7.2) (1:4) mixture, at approximately 0.20 mg/ml.[10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. When preparing working solutions, it is advisable to first dilute the DMSO stock in a small volume of medium before adding it to the final culture volume to avoid precipitation.[6] Stock solutions in DMSO should be stored at -20°C or -80°C.[2][4] For long-term storage, -80°C is recommended.[4]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: As discussed, this compound has known off-target effects that can lead to cytotoxicity independent of ADAR1 inhibition.[4] Your cell line may be particularly sensitive to these off-target effects, which include incorporation into nucleic acids and disruption of the cellular ATP pool.[4]
-
Solution:
-
Perform a dose-response curve: Determine the EC50 value for your specific cell line to identify a suitable working concentration.
-
Include proper controls: Use an ADAR1-knockout or knockdown cell line as a control. If this compound shows similar toxicity in both the control and wild-type cells, the observed cytotoxicity is likely due to off-target effects.[4][6][7]
-
Consider alternative compounds: If the goal is to selectively inhibit ADAR1, consider using other reported inhibitors and validate their selectivity in your system.
-
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Issues with compound stability and handling.
-
Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Ensure complete solubilization of the compound in DMSO before further dilution.
-
-
Possible Cause 2: Batch-to-batch variability of the compound.
-
Solution: If possible, purchase a larger batch of this compound to use across a series of experiments. If a new batch is used, perform a validation experiment to ensure it produces comparable results to the previous batch.
-
-
Possible Cause 3: Cellular context and experimental conditions.
-
Solution: Ensure that cell passage number, confluency, and media composition are consistent across experiments. The cellular response to this compound can be influenced by these factors.
-
Problem 3: No change in A-to-I editing levels after treatment with this compound.
-
Possible Cause: This is a frequently observed outcome and supports the evidence that this compound is not an effective inhibitor of ADAR1's catalytic activity in many contexts.[4][6][7]
-
Solution:
-
Verify your A-to-I editing assay: Ensure your assay for measuring A-to-I editing (e.g., Sanger sequencing or a more quantitative method) is working correctly using appropriate positive and negative controls (e.g., ADAR1 knockdown cells).
-
Re-evaluate the use of this compound: If your primary goal is to inhibit A-to-I editing, this compound may not be the appropriate tool.[4][6][7][8][9] Consider genetic approaches like siRNA or shRNA-mediated knockdown of ADAR1 for a more direct and selective inhibition of its activity.
-
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the viability of various breast cancer cell lines. This data can be used as a reference for designing experiments and interpreting results.
| Cell Line | ADAR Dependency | Reported EC50 of this compound (µM) | Citation |
| HCC1806 | Dependent | ~1-10 | [6] |
| MDA-MB-468 | Independent | ~1-10 | [6] |
| SK-BR-3 | Independent | ~1-10 | [6] |
| MCF-7 | Independent | >10 | [6] |
Note: The EC50 values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a commercially available assay like CellTiter-Glo®.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired period (e.g., 72-96 hours) under standard cell culture conditions.
-
Viability Measurement: After the incubation period, measure cell viability using an appropriate assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Analysis of A-to-I RNA Editing
This protocol describes a method to assess the impact of this compound on the editing of a specific RNA transcript.
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for a specified time.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a gene-specific primer.
-
PCR Amplification: Amplify the cDNA region containing the A-to-I editing site of interest using specific primers.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Data Analysis: Analyze the sequencing chromatogram. An A-to-I editing event will appear as a guanine (G) peak at the adenosine (A) position in the sequence derived from the cDNA. The editing efficiency can be estimated by comparing the peak heights of G and A.
Visualizations
Caption: Proposed vs. Observed Effects of this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Deaminase Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Adenosine deaminase | TargetMol [targetmol.com]
- 7. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. cottrellrna.com [cottrellrna.com]
- 10. caymanchem.com [caymanchem.com]
How to minimize 8-Azaadenosine's off-target activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 8-Azaadenosine, with a focus on understanding and managing its off-target activities.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective inhibitor of ADAR1?
Recent studies have demonstrated that this compound is not a selective inhibitor of ADAR1 (adenosine deaminase acting on RNA 1).[1][2][3][4] It exhibits similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines.[1][2][3][4] Therefore, it is crucial to design experiments with appropriate controls to account for its off-target effects.
Q2: What are the known off-target effects of this compound?
The off-target effects of this compound are primarily due to its structural similarity to adenosine.[1] These effects include:
-
Incorporation into nascent RNA and DNA: This can disrupt normal cellular processes.[2]
-
Inhibition of DNA synthesis: This contributes to its cytotoxic effects.[2]
-
Conversion to 8-azaATP: this compound can be incorporated into the cellular ATP pool, replacing ATP with 8-azaATP, which can affect various ATP-dependent enzymatic reactions.[2]
-
General cytotoxicity: It inhibits the proliferation of a wide range of cell lines, irrespective of their ADAR1 dependency status.[1][2][3][5]
Q3: How can I control for the off-target effects of this compound in my experiments?
To differentiate the on-target effects on ADAR1 from off-target effects, consider the following control experiments:
-
Use both ADAR-dependent and ADAR-independent cell lines: Comparing the effects of this compound on these cell lines can help identify ADAR1-specific effects.[1][2]
-
Include an inactive analog control: If available, use a structurally similar but inactive analog of this compound that is not expected to inhibit ADAR1.
-
Perform rescue experiments: Overexpression of wild-type ADAR1 could potentially rescue the on-target phenotype, but not the off-target effects.[6]
-
Use RNAi or CRISPR-Cas9 to modulate ADAR1 expression: Compare the phenotype of this compound treatment with that of direct ADAR1 knockdown or knockout.[2][5]
Q4: Does this compound treatment activate the PKR pathway like ADAR1 loss-of-function?
No, studies have shown that unlike ADAR1 knockdown, treatment with this compound does not cause activation of the dsRNA sensor PKR (protein kinase R).[1][2][3] This is a key difference to consider when interpreting results.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed across all cell lines.
-
Problem: this compound is causing widespread cell death, making it difficult to assess its specific effects on ADAR1.
-
Cause: This is an expected outcome due to the non-selective nature and known off-target effects of this compound, such as inhibition of DNA synthesis.[2]
-
Solution:
-
Dose-response curve: Perform a dose-response experiment to determine the EC50 value for your specific cell lines. Use the lowest effective concentration to minimize broad cytotoxicity.
-
Time-course experiment: Assess the effects of this compound at different time points. Shorter incubation times may reveal more specific effects before widespread cytotoxicity occurs.
-
Use orthogonal approaches: Confirm your findings using more specific methods for inhibiting ADAR1, such as siRNA or shRNA-mediated knockdown.[2][5]
-
Issue 2: No significant difference in phenotype between ADAR-dependent and ADAR-independent cell lines.
-
Problem: The experimental results do not show a differential effect of this compound in cell lines that are known to be sensitive to ADAR1 inhibition.
-
Cause: This is consistent with published data indicating that this compound is not a selective ADAR1 inhibitor and its cytotoxic effects are independent of ADAR1 status.[1][2][3][4]
-
Solution:
-
Re-evaluate experimental goals: Acknowledge that this compound may not be a suitable tool for studying ADAR1-specific functions due to its off-target effects.
-
Focus on off-target mechanisms: Investigate the off-target effects of this compound, such as its impact on DNA synthesis or its incorporation into nucleic acids, as the primary mechanism of action.
-
Control for ADAR1-independent effects: Design experiments that can isolate the contribution of ADAR1-independent pathways to the observed phenotype.
-
Quantitative Data Summary
Table 1: EC50 Values of this compound in ADAR-Dependent and ADAR-Independent Breast Cancer Cell Lines
| Cell Line | ADAR Dependency | EC50 (µM) |
| SK-BR-3 | Independent | < 1 |
| MCF-7 | Independent | ~1.5 |
| HCC1806 | Dependent | ~2 |
| MDA-MB-468 | Dependent | > 2 |
Data suggests a lack of correlation between this compound sensitivity and ADAR1 dependency.[2]
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for PKR Activation
-
Cell Lysis: Treat cells with this compound or an appropriate positive control (e.g., ADAR1 siRNA) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-PKR (Thr446) and total PKR. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-PKR to total PKR.
Visualizations
Caption: Known off-target mechanisms of this compound leading to cytotoxicity.
Caption: Workflow to differentiate this compound's on-target vs. off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: The Impact of 8-Azaadenosine on Global Gene Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of 8-Azaadenosine on global gene expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action on gene expression?
This compound is a purine nucleoside analog. It has been described in some studies as an inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1), an enzyme that converts adenosine to inosine in double-stranded RNA (dsRNA).[1][2][3] This A-to-I editing is a critical post-transcriptional modification that affects various aspects of RNA function, including splicing, stability, and translation, thereby influencing gene expression.[4] The proposed on-target effect of this compound is the inhibition of this editing activity.
However, it is crucial to note that several studies have demonstrated that this compound is not a selective inhibitor of ADAR1 and exhibits significant off-target effects.[1][2][3][5]
Q2: What are the expected global gene expression changes after treating cells with this compound?
Due to its non-selective nature, the global gene expression profile following this compound treatment is complex and reflects a combination of potential on-target and significant off-target effects.
-
Potential On-Target Effects (related to ADAR1 inhibition): Inhibition of ADAR1 can lead to the accumulation of endogenous dsRNA, which can trigger a type I interferon (IFN) response. This results in the upregulation of a set of genes known as Interferon-Stimulated Genes (ISGs).[6][7][8][9]
-
Significant Off-Target Effects:
-
Cytotoxicity: this compound is toxic to cells, which can induce broad changes in gene expression related to stress responses, apoptosis, and cell cycle arrest.
-
Incorporation into Nucleic Acids: As a nucleoside analog, this compound can be incorporated into newly synthesized RNA and DNA, leading to disruption of transcription, replication, and translation, and triggering DNA damage response pathways.
-
Metabolic Disruption: this compound can be converted into 8-aza-ATP, impacting cellular energy metabolism and the function of ATP-dependent enzymes.
-
Therefore, a typical RNA-seq or microarray experiment will likely reveal a mixed signature of an interferon response and a general cellular stress/toxic response.
Q3: How can I distinguish between on-target (ADAR1 inhibition) and off-target effects in my gene expression data?
This is a key challenge. Here are some recommended strategies:
-
Comparative Analysis: The most robust method is to compare the gene expression profile of this compound-treated cells with that of cells where ADAR1 has been genetically depleted (e.g., using siRNA or CRISPR).
-
Genes upregulated in both conditions are more likely to be true targets of ADAR1 inhibition (e.g., ISGs).
-
Genes regulated only by this compound are likely off-target effects.
-
-
Dose-Response and Time-Course Studies: Perform experiments with a range of this compound concentrations and at different time points. On-target effects might be observable at lower, less toxic concentrations, while off-target effects may dominate at higher concentrations and later time points.
-
Pathway Analysis: Use bioinformatics tools to analyze the enriched pathways in your differentially expressed genes. An enrichment of interferon signaling pathways would support an on-target effect, whereas enrichment of pathways related to DNA damage, apoptosis, and general stress would point towards off-target effects.
Q4: I am not seeing a clear interferon-stimulated gene (ISG) signature in my data. What could be the reason?
Several factors could explain the lack of a clear ISG signature:
-
Cell Line Specificity: The magnitude of the interferon response to ADAR1 inhibition can be cell-type dependent. Some cell lines may have a dampened interferon response or may not rely on ADAR1 to the same extent to prevent dsRNA sensing.
-
Dominant Off-Target Effects: The cytotoxic effects of this compound might be overwhelming the on-target ISG signature, especially at high concentrations or after prolonged treatment.
-
Experimental Timing: The peak of the ISG response may occur at a specific time point that was missed in your experimental design.
-
Non-selective Inhibition: Given the evidence, it's possible that in your experimental system, this compound is primarily acting through its off-target mechanisms and not effectively inhibiting ADAR1 to a degree that triggers a robust interferon response.
Troubleshooting Guides
Problem 1: High levels of cell death in this compound-treated samples, leading to poor quality RNA.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the EC50 for your cell line. For gene expression studies, aim for a concentration that is at or below the EC50 to minimize overt toxicity. |
| Treatment duration is too long. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify a time point where gene expression changes are detectable before significant cell death occurs. |
| Poor initial cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the treatment. |
| RNA degradation during extraction. | Use a robust RNA extraction protocol suitable for sensitive samples. Minimize the time between cell harvesting and lysis. |
Problem 2: My RNA-seq/microarray data shows massive, widespread changes in gene expression, making it difficult to interpret.
| Possible Cause | Troubleshooting Step |
| Dominant cytotoxic/stress response. | This is a likely outcome with non-selective compounds. Focus your analysis on a predefined set of genes, such as a curated list of ISGs, to look for a specific signature within the global changes. |
| Batch effects. | Ensure that control and treated samples are processed together to minimize technical variability. Use batch correction algorithms during data analysis if samples were processed in different batches. |
| Inappropriate statistical cutoffs. | Use stringent statistical thresholds (e.g., a lower p-value and a higher fold-change cutoff) to focus on the most significantly regulated genes. |
| Lack of a proper control. | An ADAR1 knockdown/knockout is the ideal control to differentiate on-target from off-target effects. If this is not feasible, compare your results to published gene expression signatures of general cellular stress and interferon responses. |
Problem 3: My results are not consistent with published data on ADAR1 inhibition.
| Possible Cause | Troubleshooting Step |
| This compound is not acting as a selective ADAR1 inhibitor in your system. | This is a critical consideration. Frame your interpretation around the compound's known off-target effects. Avoid making strong claims about ADAR1-specific functions based solely on this compound treatment. |
| Differences in experimental conditions. | Compare your protocol (cell line, drug concentration, treatment duration) with the published studies. Even minor differences can lead to varied outcomes. |
| Different data analysis pipelines. | Ensure your data analysis workflow (e.g., normalization, differential expression analysis) is appropriate for your experimental design and comparable to the methods used in the literature you are referencing. |
Data Presentation
Table 1: Expected Gene Expression Signature Following this compound Treatment
| Gene Category | Expected Regulation | Biological Rationale | Example Genes |
| Interferon-Stimulated Genes (ISGs) | Upregulation | Potential on-target effect due to ADAR1 inhibition and subsequent dsRNA sensing. | ISG15, IFIT1, OAS1, MX1 |
| Pro-apoptotic Genes | Upregulation | Off-target cytotoxic effect. | BAX, PUMA, NOXA |
| Cell Cycle Inhibitors | Upregulation | Off-target effect leading to cell cycle arrest. | p21 (CDKN1A) |
| DNA Damage Response Genes | Upregulation | Off-target effect due to incorporation into DNA. | GADD45A, DDIT3 |
| Ribosomal Protein Genes | Downregulation | General stress response and inhibition of translation. | RPL and RPS family genes |
| Metabolic Genes | Variable | Off-target disruption of cellular metabolism. | Genes involved in glycolysis, TCA cycle |
Experimental Protocols
Protocol 1: Cell Treatment with this compound for RNA Extraction
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO alone).
-
Treatment: Remove the old media from the cells and replace it with fresh media containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration (based on your time-course experiments).
-
Cell Harvesting and RNA Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., from an RNA extraction kit).
-
Proceed immediately with RNA extraction using a standard protocol (e.g., column-based purification or TRIzol extraction).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
Protocol 2: General Workflow for RNA-seq Analysis
-
Library Preparation:
-
Start with high-quality total RNA (100 ng - 1 µg).
-
Perform poly(A) selection for mRNA enrichment or ribosomal RNA depletion for total RNA sequencing.
-
Fragment the RNA to the desired size.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
Purify and size-select the final library.
-
Assess library quality and quantity.
-
-
Sequencing: Perform sequencing on a suitable platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Trimming: Trim adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between this compound-treated and control samples.
-
Pathway and Gene Ontology Analysis: Use the list of differentially expressed genes to identify enriched biological pathways and functions.
-
Mandatory Visualization
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expression signatures with specificity for type I and II IFN response and relevance for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | All About the RNA: Interferon-Stimulated Genes That Interfere With Viral RNA Processes [frontiersin.org]
- 8. Interferon-Stimulated Genes: A Complex Web of Host Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Technical Support Center: Addressing 8-Azaadenosine-Induced Cellular Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azaadenosine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and solve problems that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays between replicates. | Pipetting errors, uneven cell seeding, or issues with the compound's solubility. | Ensure proper mixing of cell suspensions before seeding. Use calibrated pipettes and consistent technique. Visually inspect wells for even cell distribution after seeding. Prepare fresh this compound solutions and ensure complete solubilization before adding to cultures. |
| Observed cellular toxicity is not consistent with expected ADAR1 inhibition. | This compound is not a selective inhibitor of ADAR1.[1][2][3][4] Its cytotoxic effects are likely due to off-target mechanisms. | Re-evaluate your experimental hypothesis. Consider that the observed toxicity may be independent of ADAR1 activity. Design control experiments to investigate off-target effects, such as assessing general metabolic disruption or DNA/RNA synthesis inhibition. |
| Unexpected cell morphology changes or cell death pathways activated. | This compound can be incorporated into nascent RNA and DNA, inhibit DNA synthesis, and be incorporated into the cellular ATP pool, leading to various stress responses.[4] | Characterize the type of cell death (apoptosis vs. necrosis) using appropriate assays (e.g., Annexin V/PI staining). Analyze cell cycle progression via flow cytometry to identify potential cell cycle arrest.[5][6] |
| Difficulty replicating published data on this compound's effects. | Differences in cell lines, culture conditions, or the specific batch of the compound. Recent research has also clarified its non-selective nature, which may explain discrepancies with older studies that assumed ADAR1 selectivity.[1][2][3] | Standardize cell culture conditions, including passage number and media composition. If possible, obtain this compound from the same supplier as the cited study. Critically evaluate older literature in light of recent findings about its non-selectivity. |
| In vivo experiments show significant toxicity in non-target tissues. | This compound has been reported to have significant hepatic toxicity in vivo.[4] | Monitor liver function markers in animal models. Consider alternative delivery methods to target specific tissues and reduce systemic exposure. It is crucial to conduct thorough toxicity profiling in preclinical animal studies. |
Frequently Asked Questions (FAQs)
These FAQs address common questions about the use and effects of this compound.
1. What is the primary mechanism of action of this compound?
While initially investigated as a potential inhibitor of ADAR1 (adenosine deaminases acting on RNA 1), recent and compelling evidence indicates that this compound is not a selective inhibitor of this enzyme.[1][2][3][4] Its cytotoxic effects are now understood to be a result of off-target mechanisms, including its incorporation into newly synthesized RNA and DNA, inhibition of DNA synthesis, and its conversion into 8-aza-ATP, which can disrupt cellular energy metabolism.[4]
2. Why do I see toxicity in cell lines that are not dependent on ADAR1?
The toxicity of this compound is independent of a cell's ADAR1 dependency status.[1][2][3] This is because its cytotoxic effects are not primarily mediated through the inhibition of ADAR1 but rather through the off-target effects mentioned above. Therefore, both ADAR1-dependent and ADAR1-independent cell lines can exhibit sensitivity to this compound.
3. What are the expected cellular effects of this compound treatment?
Treatment with this compound typically leads to a dose-dependent inhibition of cell proliferation and can induce cell death.[7] However, unlike the effects of direct ADAR1 knockdown, this compound treatment does not typically cause the activation of the dsRNA sensor PKR.[3][4] Researchers should be prepared to observe general cytotoxic effects rather than specific phenotypes associated with ADAR1 inhibition.
4. What are some key considerations for designing experiments with this compound?
Given its non-selective nature, it is crucial to include appropriate controls in your experiments. It is not recommended to use this compound as a tool to specifically probe ADAR1 function.[1][2][3][4] When interpreting results, consider the possibility of broad-spectrum effects on nucleic acid and energy metabolism.
5. How should I determine the optimal concentration of this compound for my experiments?
The effective concentration of this compound can vary significantly between different cell lines. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you select a concentration range that is relevant for your experimental questions.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various breast cancer cell lines after a 5-day treatment period. This data is useful for designing initial dose-response experiments.
| Cell Line | ADAR Dependency | IC50 (µM) | Reference |
| HCC1806 | Dependent | ~10 | [3] |
| MDA-MB-468 | Dependent | ~1 | [3] |
| SK-BR-3 | Independent | ~10 | [3] |
| MCF-7 | Independent | ~1 | [3] |
| TPC1 | Not Specified | Viability decreased at 0.1-2 µM | [7] |
| Cal62 | Not Specified | Viability decreased at 0.1-2 µM | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess this compound-induced cellular toxicity.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population following treatment with this compound.[5]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts and workflows related to the study of this compound.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. This compound and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. kosheeka.com [kosheeka.com]
Validation & Comparative
A Critical Comparison of 8-Azaadenosine and Modern Techniques for Validating RNA Editing
For researchers, scientists, and drug development professionals, this guide provides a critical evaluation of 8-Azaadenosine as a tool for studying RNA editing and offers a comparative overview of validated, effective alternative methods. Experimental data and detailed protocols are provided to support the adoption of more specific and reliable techniques for investigating adenosine-to-inosine (A-to-I) RNA editing.
Recent studies have called into question the efficacy and specificity of this compound as a selective inhibitor of Adenosine Deaminase Acting on RNA (ADAR) enzymes, the key mediators of A-to-I editing. Evidence suggests that this compound exhibits broad cellular toxicity and does not produce the expected effects of ADAR inhibition, such as a decrease in A-to-I editing levels or the activation of the dsRNA sensor PKR.[1][2][3][4] This guide, therefore, serves to inform the scientific community about these limitations and to provide a practical comparison with current state-of-the-art methods for the validation of RNA editing.
This compound: A Critical Reappraisal
This compound has been used in some studies with the assumption that it acts as a competitive inhibitor of ADAR enzymes. However, extensive research has demonstrated that it is not a selective inhibitor of ADAR.[1][2][3][4]
Key Findings on this compound:
-
Lack of Selectivity: this compound displays similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines.[1][2][3][4]
-
No Effect on A-to-I Editing: Treatment with this compound has been shown to have no effect on the A-to-I editing of multiple ADAR substrates.[1][2][3][4]
-
Off-Target Effects: The observed cellular effects of this compound are likely due to its off-target activities, which include incorporation into nascent RNA and DNA, inhibition of DNA synthesis, and conversion into 8-aza-ATP, which can disrupt cellular ATP-dependent processes.[1]
-
Failure to Phenocopy ADAR Knockdown: Unlike the genetic knockdown of ADAR, treatment with this compound does not lead to the activation of the dsRNA sensor PKR or the induction of interferon-stimulated genes (ISGs).[1]
Comparative Analysis of RNA Editing Validation Methods
Given the significant limitations of this compound, researchers should consider more reliable and specific methods for studying RNA editing. The following table provides a comparative summary of this compound and validated alternative techniques.
| Feature | This compound | ADAR Knockdown (siRNA/shRNA) | CRISPR-dCas13-ADAR (REPAIR) | Engineered arRNAs (LEAPER) |
| Mechanism of Action | Purported competitive inhibition of ADAR (disproven) | Post-transcriptional silencing of ADAR mRNA | Fusion of catalytically dead Cas13 to an ADAR deaminase domain, guided by a gRNA to a specific transcript | A short guide RNA (arRNA) recruits endogenous ADAR enzymes to a specific target site |
| Specificity | Low; significant off-target effects on DNA synthesis and ATP metabolism[1] | High for ADAR enzymes, but affects all editing sites mediated by the targeted ADAR | High for the target transcript, but can have bystander edits on nearby adenosines | High for the target transcript; specificity can be engineered into the arRNA design |
| Effect on Editing | No significant change in A-to-I editing levels[1][2][3] | Global or specific reduction in editing levels, depending on the targeted ADAR isoform | Programmable A-to-I editing at a specific target site | Programmable A-to-I editing at a specific target site |
| Typical Efficiency | Not applicable | >90% knockdown of ADAR expression achievable[5][6] | Up to 80% editing efficiency reported for specific sites[7] | Up to 80% editing efficiency reported for specific sites |
| Ease of Use | Simple to apply to cell culture, but provides misleading results | Standard molecular biology technique; requires transfection optimization | Requires cloning of gRNA and expression of a large fusion protein; plasmids are available | Requires design and synthesis/cloning of arRNA; relies on endogenous ADAR levels |
| Key Advantage | None for specific RNA editing studies | "Gold standard" for validating the ADAR-dependency of an editing event | Programmable editing of specific sites without altering the genome | Does not require overexpression of an exogenous protein, reducing potential immunogenicity |
| Key Disadvantage | Lacks efficacy and specificity for ADAR inhibition[1][2][3][4][8] | Affects all targets of the silenced ADAR, potentially leading to broad cellular effects | Potential for off-target editing and requires delivery of a large protein-RNA complex | Efficiency can be cell-type dependent based on endogenous ADAR expression |
Experimental Protocols for Validated RNA Editing Analysis
The following are detailed protocols for reliable methods to study and validate RNA editing.
Method 1: ADAR1 Knockdown using siRNA
This protocol describes the transient knockdown of ADAR1 in cell culture to assess its impact on A-to-I editing.
Materials:
-
Human cell line of interest (e.g., HEK293T, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ADAR1 siRNA (pool of 3 target-specific siRNAs recommended for higher efficacy)[9]
-
Non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for RNA extraction, cDNA synthesis, PCR, and Sanger or Next-Generation Sequencing (NGS)
-
Reagents for Western blotting (ADAR1 antibody, loading control antibody, secondary antibodies)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well, dilute 75 pmol of siRNA (ADAR1-specific or non-targeting control) into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 250 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest a portion of the cells to validate ADAR1 knockdown by Western blot and/or qRT-PCR.
-
-
Analysis of RNA Editing:
-
Harvest the remaining cells and extract total RNA.
-
Synthesize cDNA using a reverse transcriptase.
-
Amplify the transcript region of interest containing the putative editing site by PCR.
-
Purify the PCR product and analyze by Sanger sequencing. The presence of both 'A' and 'G' peaks at the target site indicates A-to-I editing. Compare the peak heights in the ADAR1 knockdown sample to the control sample to determine the effect on editing efficiency.
-
For transcriptome-wide analysis, prepare RNA-seq libraries from the extracted RNA and perform NGS. Bioinformatic tools can then be used to identify and quantify editing sites.[10]
-
Method 2: Site-Specific RNA Editing with CRISPR-dCas13-ADAR (REPAIR)
This protocol provides a general workflow for using the REPAIR system to induce A-to-I editing at a specific RNA target.
Materials:
-
Expression plasmid for dPspCas13b fused to the ADAR2 deaminase domain (dCas13b-ADAR2dd).
-
gRNA expression plasmid (e.g., with a U6 promoter).
-
HEK293T cells or other easily transfectable cell line.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Reagents for molecular cloning (restriction enzymes, ligase) to insert the gRNA sequence.
-
Reagents for RNA extraction, cDNA synthesis, PCR, and sequencing.
Procedure:
-
gRNA Design:
-
Identify the target adenosine in your transcript of interest.
-
Design a 20-30 nucleotide gRNA spacer sequence that is complementary to the target RNA sequence.
-
To enhance editing specificity, introduce a C-A mismatch in the gRNA at the position corresponding to the target adenosine.
-
Use online tools to check for potential off-target binding sites for your gRNA.[11][12][13]
-
-
Cloning of the gRNA:
-
Synthesize DNA oligonucleotides encoding your gRNA spacer sequence.
-
Anneal the oligonucleotides and clone them into the gRNA expression vector according to the manufacturer's protocol.
-
Verify the sequence of the inserted gRNA by Sanger sequencing.
-
-
Transfection:
-
Co-transfect the dCas13b-ADAR2dd expression plasmid and the gRNA expression plasmid into your target cells. Include a control with a non-targeting gRNA.
-
-
Analysis of On-Target Editing:
-
After 48-72 hours, harvest the cells and extract total RNA.
-
Perform RT-PCR to amplify the target region.
-
Analyze the editing efficiency by Sanger sequencing (quantifying the A and G peak heights) or by deep sequencing for more precise quantification.
-
-
Off-Target Analysis (Optional but Recommended):
-
Perform RNA-seq on samples treated with the targeting and non-targeting gRNAs.
-
Use bioinformatic pipelines to identify transcriptome-wide A-to-I editing sites and compare the profiles to identify potential off-target editing induced by the REPAIR system.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of this compound, a valid experimental workflow for RNA editing validation, and a comparison of the different methodologies.
Caption: Proposed vs. Actual Effect of this compound on ADAR.
Caption: Experimental Workflow for Validating RNA Editing using siRNA.
Caption: Logical Comparison of RNA Editing Validation Methods.
References
- 1. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR [ouci.dntb.gov.ua]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. RNA editing by ADAR1 leads to context-dependent transcriptome-wide changes in RNA secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ADAR Inhibitors - Future Cancer Therapeutics | UC Davis Biotechnology Program [biotech.ucdavis.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. mdpi.com [mdpi.com]
- 11. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 12. synthego.com [synthego.com]
- 13. idtdna.com [idtdna.com]
Scrutinizing 8-Azaadenosine: A Comparative Guide to its Selectivity for ADAR
For researchers, scientists, and drug development professionals, the quest for selective molecular probes and therapeutic agents is paramount. This guide critically evaluates the selectivity of 8-Azaadenosine as an inhibitor of Adenosine Deaminases Acting on RNA (ADAR), presenting experimental data that challenge its specificity. We further compare it with a promising selective alternative, offering a data-driven perspective for future research and development in ADAR-targeted therapies.
Recent studies have brought the selectivity of this compound for ADAR into question, suggesting that its observed cellular effects may not be solely attributable to ADAR inhibition. This guide synthesizes the key findings from this research, providing a comprehensive comparison with alternative inhibitors and detailing the experimental methodologies used to assess selectivity.
Data Presentation: Quantitative Comparison of ADAR Inhibitors
The following tables summarize the quantitative data from studies evaluating the selectivity of this compound and comparing it with the more selective alternative, 8-azanebularine-modified RNA duplexes.
Table 1: Cell Viability (EC50) of this compound and 8-Chloroadenosine in ADAR-Dependent and -Independent Breast Cancer Cell Lines
| Cell Line | ADAR Dependency | This compound EC50 (µM) | 8-Chloroadenosine EC50 (µM) |
| HCC1806 | Dependent | ~1.0 | ~0.5 |
| MDA-MB-468 | Dependent | ~0.75 | ~0.4 |
| SK-BR-3 | Independent | ~0.5 | ~0.3 |
| MCF-7 | Independent | ~0.25 | ~0.25 |
Data summarized from Cottrell et al., 2021, Cancer Research Communications.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Table 2: Effect of this compound and 8-Chloroadenosine on ADAR-Mediated Cellular Processes
| Assay | This compound Treatment | 8-Chloroadenosine Treatment | ADAR Knockdown (Positive Control) |
| PKR Activation (p-PKR/PKR ratio) | No significant increase | No significant increase | Robust increase |
| A-to-I Editing of Substrate RNAs | No significant change | No significant change | Significant reduction |
Data summarized from Cottrell et al., 2021, Cancer Research Communications.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Table 3: Comparison of this compound and 8-Azanebularine-Modified RNA Duplexes as ADAR Inhibitors
| Inhibitor | Target | Selectivity | Reported IC50 | Mechanism of Action |
| This compound | Purported to be ADAR | Non-selective | Not applicable for selective inhibition | Not a direct competitive inhibitor; likely acts through off-target effects such as incorporation into nucleic acids.[13] |
| 8-Azanebularine-Modified RNA Duplexes | ADAR1 | Selective for ADAR1 over ADAR2 | Not explicitly reported, but shown to be a potent inhibitor of ADAR1 with minimal effect on ADAR2.[10] | Acts as a substrate mimic, binding to the active site of ADAR1. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) for 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate at room temperature. Transfer the buffer to the substrate vial and mix until the substrate is thoroughly dissolved.
-
Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[1][2][3][4][5]
Western Blot for PKR Activation
This technique is used to detect the phosphorylation status of PKR, a marker for its activation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated PKR (p-PKR) and total PKR, diluted in the blocking buffer.[9][11][12][13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of p-PKR to total PKR to determine the level of activation.
A-to-I RNA Editing Assay (Sanger Sequencing)
This method directly assesses the A-to-I editing status of specific ADAR substrate RNAs.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from treated cells and reverse transcribe it into cDNA using a reverse transcriptase enzyme and random primers.
-
PCR Amplification: Amplify the cDNA region of interest containing a known ADAR editing site using sequence-specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using a fluorescently labeled dideoxy chain termination method.
-
Data Analysis: Analyze the resulting chromatogram. The presence of both an adenosine (A) peak and a guanosine (G) peak at the editing site indicates A-to-I editing (as inosine is read as guanosine by reverse transcriptase). The percentage of editing can be estimated by the relative peak heights of G versus A+G.[8]
In Vitro Deamination Assay for ADAR Inhibitors
This biochemical assay directly measures the enzymatic activity of purified ADAR proteins in the presence of an inhibitor.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant ADAR1 or ADAR2 enzyme, a fluorescently labeled RNA substrate with a known editing site, and varying concentrations of the test inhibitor (e.g., 8-azanebularine-modified RNA duplexes).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the deamination reaction to occur.
-
Enzyme Inactivation: Stop the reaction by heat inactivation or by adding a proteinase K solution.
-
Product Analysis: The extent of A-to-I editing can be determined by several methods, including:
-
Restriction Enzyme Digestion: If the editing event creates a new restriction site, the product can be digested and analyzed by gel electrophoresis.
-
Primer Extension: A radiolabeled primer is annealed to the RNA, and reverse transcriptase is used to synthesize a cDNA strand. The presence of inosine will cause the reverse transcriptase to stall or incorporate a different nucleotide, leading to a product of a different size that can be resolved on a denaturing polyacrylamide gel.
-
High-Performance Liquid Chromatography (HPLC): The RNA can be digested into nucleosides, and the ratio of adenosine to inosine can be quantified by HPLC.[6][7]
-
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the half-maximal inhibitory concentration (IC50).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. Selective Inhibition of ADAR1 using 8-Azanebularine-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Screening Protocol for Identification of Functional Mutants of RNA Editing Adenosine Deaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Inhibition of ADAR1 Using 8-Azanebularine-Modified RNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. sinobiological.com [sinobiological.com]
- 13. origene.com [origene.com]
- 14. 8-Azanebularine ribo Oligo Modifications from Gene Link [genelink.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Confirming the Mechanism of 8-Azaadenosine: A Comparison Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanisms of action for 8-Azaadenosine, with a focus on utilizing rescue experiments to elucidate its primary mode of cytotoxicity. While initially characterized as an inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1), mounting evidence suggests a more complex mechanism involving off-target effects. This guide explores the evidence and provides the experimental framework to dissect these mechanisms.
The Mechanistic Dichotomy of this compound
This compound, a purine nucleoside analog, has been a subject of debate regarding its precise mechanism of action. Two primary hypotheses have emerged:
-
ADAR1 Inhibition: The initial proposed mechanism centered on the inhibition of ADAR1, an enzyme responsible for adenosine-to-inosine editing in double-stranded RNA. This activity is crucial for preventing the activation of innate immune responses to endogenous RNA.
-
Inhibition of Purine Synthesis: A compelling alternative, supported by metabolic studies, is that this compound acts as a potent inhibitor of de novo purine synthesis[1]. As an antimetabolite, it would interfere with the production of essential building blocks for DNA and RNA, leading to cell death.
Recent studies have challenged the selectivity of this compound for ADAR1. It has been demonstrated that this compound exhibits similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines[2][3]. Furthermore, treatment with this compound does not consistently induce the activation of the protein kinase R (PKR), a key downstream event expected from ADAR1 inhibition[2][3]. These findings suggest that the cytotoxic effects of this compound may be largely independent of its action on ADAR1.
To definitively distinguish between these mechanisms, rescue experiments provide a powerful and direct approach.
The Principle of Rescue Experiments
Rescue experiments are a cornerstone of mechanistic pharmacology, particularly for antimetabolites. The underlying principle is that if a drug inhibits a specific metabolic pathway, its cytotoxic effects can be reversed or "rescued" by providing the downstream products of that pathway exogenously.
In the context of this compound, if its primary mechanism is the inhibition of de novo purine synthesis, then supplementing the cell culture medium with purines (such as adenosine and guanosine) should restore cell viability. Conversely, if the primary mechanism is ADAR1 inhibition, such supplementation would not be expected to rescue the cells from the downstream consequences of aberrant innate immune signaling.
Comparative Data from Rescue Experiments
Table 1: Illustrative Data for a Purine Rescue Experiment with this compound
| Treatment Group | This compound (µM) | Rescue Condition | Cell Viability (%) |
| Vehicle Control | 0 | None | 100 ± 5.2 |
| This compound | 1 | None | 25 ± 3.1 |
| This compound + Adenosine | 1 | 100 µM Adenosine | 85 ± 4.5 |
| This compound + Guanosine | 1 | 100 µM Guanosine | 82 ± 5.0 |
| This compound + A+G | 1 | 100 µM A + 100 µM G | 95 ± 4.8 |
| This compound + Uridine | 1 | 100 µM Uridine | 28 ± 3.5 |
This table presents hypothetical data for illustrative purposes. The expected trend is a significant recovery of cell viability upon the addition of purines (adenosine and guanosine), but not pyrimidines (uridine).
Experimental Protocols
Cell Viability Assay with Nucleoside Rescue
This protocol outlines a typical experiment to assess the ability of exogenous nucleosides to rescue cells from this compound-induced cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Adenosine, Guanosine, Uridine (stock solutions in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete medium. Prepare rescue media containing a fixed concentration of this compound with or without the addition of individual or combined nucleosides (e.g., 100 µM adenosine, 100 µM guanosine, 100 µM uridine).
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared treatment or control media. Include wells with vehicle control (medium with DMSO) and rescue nucleosides alone as controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, for CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle control (set to 100%). Plot the results as a bar graph showing the percentage of cell viability for each treatment condition.
Visualizing the Mechanisms and Workflows
Proposed Mechanisms of this compound
Caption: Competing hypotheses for the mechanism of this compound cytotoxicity.
Experimental Workflow for a Rescue Experiment
Caption: A typical workflow for a nucleoside rescue experiment.
De Novo Purine Synthesis Pathway and this compound Inhibition
References
Evaluating the Therapeutic Potential of 8-Azaadenosine In Light of Selectivity Concerns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical evaluation of 8-Azaadenosine, a compound previously explored as a potential inhibitor of Adenosine Deaminase Acting on RNA (ADAR). While initially promising, significant concerns regarding its selectivity have emerged, prompting a re-evaluation of its therapeutic utility. This document compares this compound with a more selective alternative, presenting supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways to aid in informed research and development decisions.
Introduction to this compound and the ADAR Target
ADARs are enzymes that catalyze the conversion of adenosine to inosine in double-stranded RNA (dsRNA), a process known as A-to-I editing. This post-transcriptional modification is critical for preventing the accumulation of endogenous dsRNA, which can trigger antiviral inflammatory responses. The ADAR1 enzyme, in particular, is a key regulator of the innate immune response. Its loss or inhibition in certain cancer cells can lead to the activation of the dsRNA sensor Protein Kinase R (PKR), inducing an interferon response and subsequent cell death, making ADAR1 an attractive therapeutic target.[1][2]
This compound, an adenosine analog, was initially investigated as a potential ADAR inhibitor.[3][4] The proposed mechanism involved targeting the catalytic domain of ADAR enzymes.[5] However, substantial evidence now indicates that this compound is not a selective inhibitor of ADAR, exhibiting broad cytotoxicity that is independent of a cell's reliance on ADAR1.[2][3][6]
Selectivity Concerns and Off-Target Effects of this compound
The primary challenge to the therapeutic potential of this compound as an ADAR1 inhibitor is its profound lack of selectivity. Experimental data consistently demonstrates that this compound is cytotoxic to both ADAR-dependent and ADAR-independent cancer cell lines with similar efficacy.[3][6] This lack of a therapeutic window raises significant concerns for its clinical application as a targeted ADAR inhibitor.
The broad cytotoxicity of this compound is attributed to several off-target effects:
-
Incorporation into Nucleic Acids: this compound can be incorporated into newly synthesized RNA and DNA, disrupting their normal function.[3]
-
Metabolic Disruption: The analog can be converted into 8-azaATP, which then gets incorporated into the cellular ATP pool. This disrupts energy-dependent cellular processes.[3]
-
Inhibition of DNA Synthesis: this compound has been shown to inhibit DNA synthesis, contributing to its anti-proliferative effects.[3]
-
Other Signaling Pathway Modulation: Studies have also linked this compound and the related compound 8-Chloroadenosine to the inhibition of mTOR and activation of AMPK, as well as induction of the unfolded protein response.[3]
These off-target effects likely contribute significantly to the observed cytotoxicity, masking any potential effects from ADAR inhibition and making it unsuitable for studies where selective ADAR1 modulation is required.
Comparison with a Selective ADAR1 Inhibitor: 8-Azanebularine-Modified RNA Duplexes
A more promising alternative for selective ADAR1 inhibition has emerged in the form of 8-Azanebularine-modified RNA duplexes. Unlike the free nucleoside analog this compound, 8-Azanebularine, when incorporated into a dsRNA substrate, acts as a potent and selective inhibitor of ADAR1.[7][8][9] This approach leverages the enzyme's substrate recognition for targeted inhibition.
The key distinction lies in the mode of action. While this compound acts as a non-selective cytotoxic agent, the 8-Azanebularine-modified RNA duplexes are designed to specifically bind to the active site of ADAR1, effectively blocking its editing activity without causing widespread cellular toxicity.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, its non-selective counterpart 8-Chloroadenosine, and the selective ADAR inhibitor, 8-Azanebularine.
Table 1: Cytotoxicity of Non-Selective Adenosine Analogs in Breast Cancer Cell Lines
| Compound | Cell Line | ADAR Dependency | EC50 (µM) |
| This compound | SK-BR-3 | Independent | ~1 |
| MCF-7 | Independent | ~1.5 | |
| MDA-MB-468 | Dependent | ~2 | |
| HCC1806 | Dependent | ~1.8 | |
| 8-Chloroadenosine | MCF-7 | Independent | ~0.5 |
| SK-BR-3 | Independent | ~0.6 | |
| MDA-MB-468 | Dependent | ~0.7 | |
| HCC1806 | Dependent | ~0.75 |
Data extracted from dose-response curves presented in Cottrell et al., 2021.[6]
Table 2: Inhibitory Activity of Selective vs. Non-Selective Compounds
| Compound | Target | Assay Type | Value | Notes |
| This compound | ADAR1 | A-to-I Editing | No inhibition observed | Did not reduce A-to-I editing of ADAR substrates in cells.[3] |
| 8-Azanebularine (free nucleoside) | ADAR2 | Enzymatic Inhibition | IC50 = 15 mM | Very weak inhibition.[10][11] |
| 8-Azanebularine-modified RNA duplex | ADAR2 | Binding Affinity | K_D_ = 2 nM | High-affinity binding when incorporated into a recognized RNA structure.[10][11] |
| 8-Azanebularine-modified RNA duplex | ADAR1 | Enzymatic Inhibition | Effective inhibition at 0-3 µM | Selectively inhibits ADAR1 and not the closely related ADAR2.[7] |
Signaling Pathways and Experimental Workflows
To understand the rationale behind targeting ADAR1 and the methods used to evaluate inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: ADAR1-PKR Signaling Pathway.
Figure 2: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50/IC50 value.
Western Blot for PKR Activation
Principle: This technique is used to detect the phosphorylation status of PKR, which is indicative of its activation.
Protocol:
-
Cell Lysis: After treatment with the inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PKR (e.g., anti-p-PKR Thr446) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total PKR and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated PKR to total PKR.
A-to-I RNA Editing Quantification
Principle: The level of A-to-I editing at a specific site can be quantified by analyzing the sequence of the RNA transcript. Inosine (I) is read as guanosine (G) by reverse transcriptase and sequencing polymerases.
Protocol (Sanger Sequencing-based):
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and reverse transcribe it into cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the cDNA region containing the A-to-I editing site of interest using site-specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product.
-
Analysis of Electropherogram: The presence of A-to-I editing will result in a mixed peak of 'A' and 'G' at the editing site in the sequencing electropherogram. The percentage of editing can be estimated by comparing the peak heights of the 'G' signal to the total signal ('A' + 'G').
Conclusion
The available evidence strongly indicates that this compound is not a selective inhibitor of ADAR1.[2] Its therapeutic potential is severely limited by its off-target effects, which lead to broad cytotoxicity.[3] For researchers aiming to specifically investigate the consequences of ADAR1 inhibition, more selective tools such as 8-Azanebularine-modified RNA duplexes are far more appropriate.[7][8][9] This guide underscores the importance of rigorous selectivity profiling in drug development and provides researchers with the necessary information and methodologies to critically evaluate potential ADAR inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. This compound and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of ADAR1 using 8-Azanebularine-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of ADAR1 Using 8-Azanebularine-Modified RNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Transition State Analogue for an RNA-Editing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for 8-Azaadenosine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Proper management of 8-Azaadenosine, a potent nucleoside analog and ADAR1 inhibitor utilized in cancer and virology research, is paramount to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound and associated waste materials. Adherence to these procedures is critical to mitigate risks of exposure and ensure regulatory compliance.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety protocols. Engineering controls, such as fume hoods or biological safety cabinets, should be utilized when handling the solid compound or preparing solutions.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable or laundered by a specialized service.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary for handling large quantities of the powder or if there is a risk of aerosolization.
In the event of a spill, the area should be immediately evacuated and secured. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. The spilled material should be absorbed with an inert material and collected in a sealed container for hazardous waste disposal. The area must then be decontaminated.
Step-by-Step Disposal Procedures
The disposal of this compound and contaminated materials must be managed as hazardous chemotherapy waste. Waste should be segregated at the point of generation into appropriate, clearly labeled containers.
1. Unused or Expired this compound (Bulk Waste):
-
Classification: Unused or expired this compound is considered "bulk" chemotherapy waste and is regulated as hazardous waste.
-
Containment: The original vial or a securely sealed, chemically compatible container clearly labeled "Hazardous Waste: this compound."
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal via incineration at a licensed hazardous waste facility. Do not dispose of down the drain or in regular trash.
2. Contaminated Labware (Trace Waste):
-
Classification: Items with minimal residual contamination (e.g., used vials, pipette tips, gloves, bench paper) are considered "trace" chemotherapy waste.
-
Containment: Place these items in a designated, puncture-resistant container with a yellow lid, clearly labeled "Trace Chemotherapy Waste."
-
Disposal: These containers should be collected by EH&S for incineration.
3. Liquid Waste:
-
Classification: Aqueous solutions containing this compound are considered hazardous liquid waste.
-
Containment: Collect in a sealed, leak-proof container, clearly labeled with the contents and "Hazardous Waste."
-
Disposal: Arrange for EH&S pickup. Do not pour down the drain.
Quantitative Safety Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Solubility in DMSO | Soluble to 100 mM | [1] |
| Storage Temperature (Solid) | -20°C | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (under nitrogen) | [2] |
Occupational Exposure Limits (OELs) for this compound have not been established by OSHA or ACGIH. In the absence of specific limits, handling should be based on the principles of ALARA (As Low As Reasonably Achievable) exposure.
Experimental Protocols
Protocol 1: Decontamination of Work Surfaces
This protocol outlines the procedure for decontaminating laboratory surfaces after working with this compound.
Materials:
-
10% bleach solution (freshly prepared)
-
70% ethanol
-
Absorbent pads or paper towels
-
Appropriate PPE
Procedure:
-
Ensure all work with this compound is completed and all waste is properly segregated.
-
Wearing appropriate PPE, wipe down the work surface with absorbent pads soaked in 10% bleach solution.[3]
-
Allow the bleach solution to remain on the surface for a contact time of at least 10 minutes.
-
Wipe the surface with pads soaked in 70% ethanol to remove the bleach residue.[3]
-
Allow the surface to air dry completely.
-
Dispose of all used absorbent pads and PPE as trace chemotherapy waste.
Protocol 2: Inactivation of this compound in Aqueous Solutions (for disposal preparation)
Note: This is a general procedure for nucleoside analogs. The efficacy for this compound should be validated by the end-user. This procedure is intended for small-scale laboratory waste and must be approved by your institution's EH&S department before implementation.
Materials:
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Sodium hydroxide (NaOH) for neutralization
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
In a chemical fume hood, place the container of this compound solution on a stir plate.
-
For each 100 mL of solution, slowly add 5 mL of concentrated HCl while stirring.
-
Slowly add a 20% excess of sodium nitrite to the solution.
-
Continue stirring for at least 2 hours to allow for the deamination reaction to complete.
-
Slowly and carefully neutralize the solution by adding sodium hydroxide until the pH is between 6.0 and 8.0.
-
The neutralized solution should be collected as hazardous waste for EH&S pickup.
Visualizing the Mechanism of Action
This compound functions as an inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1). The following diagram illustrates the ADAR1 signaling pathway and the point of inhibition by this compound.
Caption: ADAR1 pathway and this compound inhibition.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information. By prioritizing safety and proper disposal, researchers can minimize risks and contribute to a secure and environmentally responsible laboratory setting.
References
- 1. A decontamination strategy for resolving SARS-CoV-2 amplicon contamination in a next-generation sequencing laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guidance and Recommended Practices for Working with Inactivated SARS-COV-2 Materials | Office of Research [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
